molecular formula C9H8O3 B158835 2,3-Dihydro-1-benzofuran-2-carboxylic acid CAS No. 1914-60-9

2,3-Dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B158835
CAS No.: 1914-60-9
M. Wt: 164.16 g/mol
InChI Key: WEVFUSSJCGAVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFUSSJCGAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380181, DTXSID20901146
Record name 2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-60-9
Record name 2,3-Dihydrobenzofuran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Scientific Journey of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and scientific significance of 2,3-dihydro-1-benzofuran-2-carboxylic acid. This heterocyclic compound, a derivative of the well-established benzofuran scaffold, has emerged as a molecule of interest in medicinal chemistry due to the diverse biological activities of its derivatives. This document details its synthesis, physicochemical properties, and the key experimental protocols for its study. Furthermore, it elucidates the signaling pathways modulated by its derivatives, particularly as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists and Cannabinoid Receptor 2 (CB2) agonists, and presents quantitative data on their biological activities. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

A Legacy of Exploration: The History and Discovery

The story of this compound is intrinsically linked to the broader history of benzofuran chemistry, which dates back to the first synthesis of the parent benzofuran ring by Perkin in 1870.[1] This foundational discovery opened the door to extensive investigation into this class of heterocyclic compounds. Benzofurans, characterized by a benzene ring fused to a furan ring, are prevalent in numerous natural products and have become a cornerstone in the development of pharmaceuticals and synthetic materials.

The exploration of dihydro-derivatives, such as this compound, represents a logical and strategic progression in this field.[1] By saturating the furan ring, researchers aimed to understand how this structural modification would impact the molecule's physicochemical properties and, consequently, its biological activity. This line of inquiry has proven fruitful, establishing the this compound core as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications.

Synthesis and Physicochemical Properties

The primary and most common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[1][2] This reaction selectively reduces the double bond in the furan ring while leaving the benzene ring intact.

Physical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
CAS Number 1914-60-9[3][4]
Melting Point 116-117 °C[2][4]
Appearance Crystalline solid[2][4]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 11.05 (brs, 1H), 7.17 (m, 2H), 6.91 (m, 2H), 5.24 (dd, 1H), 3.63 (dd, 1H), 3.42 (dd, 1H)[4]
¹³C NMR Data not consistently available in searched literature
IR Spectroscopy Data not consistently available in searched literature
Mass Spectrometry Data not consistently available in searched literature

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and for key biological assays used to evaluate its derivatives.

Synthesis of this compound

Method: Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid [2][4]

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hexane

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).

  • Add 10% Pd/C catalyst (20 g) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure of 65-70 psi.

  • Maintain the reaction at room temperature for 2 days.

  • Upon completion of the reaction (monitored by TLC or other suitable methods), carefully filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • To the resulting residue, add a solvent mixture of ethyl acetate-hexane (1:6) for recrystallization.

  • Filter the recrystallized product to obtain this compound as a crystalline solid.

  • Yield: Approximately 74% (e.g., 20.23 g).[2][4]

Biological Assay Protocols

This assay is used to determine the cytotoxic (cell-killing) effects of compounds on cancer cell lines.

Procedure:

  • Cell Plating: Seed adherent cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of this compound) and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

This assay measures the ability of a compound to activate the PPARα receptor.

Procedure:

  • Cell Culture: Use a cell line (e.g., HepG2) that has been engineered to express human PPARα and a luciferase reporter gene linked to a PPARα-responsive promoter.

  • Compound Treatment: Dispense the reporter cells into a 96-well plate and, after a pre-incubation period, treat them with different concentrations of the test compound.

  • Incubation: Incubate the cells for 22-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase detection reagent.

  • Luminescence Measurement: Measure the light emission (luminescence) using a luminometer. An increase in luminescence indicates activation of PPARα.

This assay determines the affinity of a compound for the CB2 receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, with notable research in the areas of metabolic diseases and cancer.

PPARα Agonism and Hypolipidemic Activity

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists.[1] In animal models of dyslipidemia, select compounds from this class demonstrated excellent cholesterol- and triglyceride-lowering activity at doses much lower than the weak PPARα agonist, fenofibrate.[1]

Signaling Pathway: PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, leading to a reduction in plasma lipids.

PPARalpha_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2,3-Dihydro-1-benzofuran- 2-carboxylic acid derivative PPARa PPARα Ligand->PPARa Binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Increased Lipid Metabolism Gene_Transcription->Lipid_Metabolism Leads to

PPARα Signaling Pathway
Anticancer Activity

Derivatives of this compound have also been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] Some N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[5] This activity is, in some cases, linked to the inhibition of NF-κB transcriptional activity.[5]

Quantitative Data on Anticancer Activity of a Derivative (Compound 35): [1]

Cell LineIC₅₀ (µM)
Ovarian CancerSpecific value in the micromolar range

Note: The specific IC₅₀ value was not provided in the search result, only that it was in the micromolar range.

Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 agonists. The stereochemistry of these compounds has been shown to be crucial for their biological activity, with the S-enantiomer of one derivative being the active form while the R-enantiomer was inactive. These compounds are being explored for the potential treatment of neuropathic pain.

Signaling Pathway: The CB2 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it can couple to different G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other signaling cascades, including the MAPK/ERK pathway. Activation of CB2 can also influence the activity of transcription factors such as CREB and NF-κB, thereby modulating inflammatory responses.

CB2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2,3-Dihydro-1-benzofuran- 2-carboxylic acid derivative CB2R CB2 Receptor Ligand->CB2R Binds and activates G_Protein G Protein (Gi/o) CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK/ERK Pathway G_Protein->MAPK Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP NFkB NF-κB Inhibition MAPK->NFkB Inflammation ↓ Inflammation NFkB->Inflammation

CB2 Receptor Signaling Pathway

Experimental and Drug Development Workflow

The discovery and development of drugs based on the this compound scaffold typically follow a structured workflow.

Drug_Development_Workflow Start Scaffold Identification Synthesis Synthesis of Derivatives Start->Synthesis In_Vitro In Vitro Screening (Binding, Enzyme & Cell-based Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Biosynthesis of 2,3-Dihydrobenzofuran Neolignans: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymatic Players, and Experimental Methodologies

Introduction

2,3-Dihydrobenzofuran neolignans represent a significant class of plant secondary metabolites with a diverse array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2] Their unique chemical scaffold, arising from the oxidative coupling of two phenylpropanoid units, has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of 2,3-dihydrobenzofuran neolignans in plants, detailing the enzymatic machinery, precursor molecules, and key intermediates. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these promising natural products.

The Core Biosynthetic Pathway

The biosynthesis of 2,3-dihydrobenzofuran neolignans originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A series of enzymatic reactions convert L-phenylalanine into various hydroxycinnamoyl-CoA esters. For the formation of most 2,3-dihydrobenzofuran neolignans, the key monolignol precursor is coniferyl alcohol.

The central steps in the biosynthesis of the 2,3-dihydrobenzofuran scaffold are:

  • Oxidative Radicalization of Monolignols: The phenolic hydroxyl group of monolignols, primarily coniferyl alcohol, undergoes a one-electron oxidation to form a resonance-stabilized phenoxy radical. This crucial step is catalyzed by oxidoreductases, namely laccases (EC 1.10.3.2) and/or peroxidases (EC 1.11.1.7).[3][4][5]

  • Radical Coupling: Two monolignol radicals then couple to form a dimeric intermediate. The formation of the characteristic 2,3-dihydrobenzofuran structure requires a specific C-C and C-O bond formation, typically an 8-5' linkage. In the absence of stereochemical control, a racemic mixture of products can be formed.[6]

  • Stereoselective Dimerization Directed by Dirigent Proteins (DIRs): Dirigent proteins are non-catalytic proteins that play a crucial role in guiding the stereoselective coupling of monolignol radicals to produce specific lignan and neolignan isomers.[4][5][7] While DIRs have been extensively studied for the formation of 8-8' linked lignans like pinoresinol, their precise role in directing the 8-5' coupling to form 2,3-dihydrobenzofuran neolignans is an active area of research. In Arabidopsis thaliana, the dirigent protein AtDP1/AtDIR12, in conjunction with the laccase AtLAC5, has been implicated in the biosynthesis of 8-O-4' linked neolignans.[4][7][8]

A key and well-studied 2,3-dihydrobenzofuran neolignan is dehydrodiconiferyl alcohol, which is formed from the oxidative coupling of two coniferyl alcohol molecules.

Biosynthesis_of_2_3_Dihydrobenzofuran_Neolignans cluster_neolignan 2,3-Dihydrobenzofuran Neolignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferyl_alcohol_2 2x Coniferyl Alcohol Coniferyl_alcohol->Coniferyl_alcohol_2 Coniferyl_alcohol_radicals 2x Coniferyl Alcohol Radicals Coniferyl_alcohol_2->Coniferyl_alcohol_radicals Laccase / Peroxidase Dehydrodiconiferyl_alcohol Dehydrodiconiferyl Alcohol (a 2,3-dihydrobenzofuran neolignan) Coniferyl_alcohol_radicals->Dehydrodiconiferyl_alcohol Dirigent Protein (putative) (8-5' coupling)

Biosynthetic pathway of 2,3-dihydrobenzofuran neolignans.

Quantitative Data on Key Enzymes

The efficiency of the enzymes involved in the oxidative coupling of coniferyl alcohol is critical for the production of 2,3-dihydrobenzofuran neolignans. The following tables summarize available kinetic data for relevant laccases and peroxidases.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Trametes versicolor (Laccase)Coniferyl Alcohol254.387 (U/mg)-[3][9]
Trametes versicolor (Crude Laccase)Coniferyl Alcohol459.272 (U/mg)-[3][10]
Laccaria bicolor (Laccase)ABTS5651.51 (µmol/L/min)-[11][12]
Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Physcomitrium patens (Peroxidase PpaPrx19)Coniferyl Alcohol16.7--[13]
Zinnia elegans (Peroxidase ZePrx)Coniferyl Alcohol--1.20[10]
Ginkgo biloba (Peroxidase GbPrx09)Coniferyl Alcohol--4.91[10]
Selaginella moellendorffii (Peroxidase)Coniferyl Alcohol--3.55 - 28.63[10]

Note: Direct comparison of kcat values is challenging due to variations in reporting units (U/mg vs. s⁻¹). One Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Quantitative Data on Metabolite Abundance

The concentration of 2,3-dihydrobenzofuran neolignans varies significantly among plant species and tissues. Dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG) has been quantified in cell cultures of Linum usitatissimum.

Plant/Cell CultureCompoundConcentration (mg/g DW)Reference
Linum usitatissimum cell suspensionsDehydrodiconiferyl alcohol-4-β-D-glucoside (DCG)up to 47.7[14]
Immobilized Linum usitatissimum cell suspensionsDehydrodiconiferyl alcohol-4-β-D-glucoside (DCG)up to 60.0[14]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of a Plant Laccase

This protocol describes the expression of a plant laccase in the yeast Pichia pastoris, a commonly used system for producing recombinant proteins.

Laccase_Expression_Workflow cluster_cloning Gene Cloning cluster_transformation Yeast Transformation cluster_expression Protein Expression cluster_purification Protein Purification RNA_extraction 1. RNA extraction from plant tissue cDNA_synthesis 2. cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification 3. PCR amplification of laccase gene cDNA_synthesis->PCR_amplification Vector_ligation 4. Ligation into Pichia expression vector (e.g., pPICZα) PCR_amplification->Vector_ligation E_coli_transformation 5. Transformation into E. coli for plasmid amplification Vector_ligation->E_coli_transformation Plasmid_purification 6. Plasmid purification and linearization E_coli_transformation->Plasmid_purification Pichia_transformation 7. Electroporation into Pichia pastoris Plasmid_purification->Pichia_transformation Selection 8. Selection of transformants on Zeocin plates Pichia_transformation->Selection Inoculation 9. Inoculation of a single colony in BMGY medium Selection->Inoculation Growth 10. Growth at 28-30°C to high cell density Inoculation->Growth Induction 11. Induction with methanol in BMMY medium Growth->Induction Harvest 12. Harvest supernatant by centrifugation Induction->Harvest Ammonium_sulfate 13. Ammonium sulfate precipitation (optional) Harvest->Ammonium_sulfate Dialysis 14. Dialysis against binding buffer Ammonium_sulfate->Dialysis Affinity_chromatography 15. Affinity chromatography (e.g., Ni-NTA if His-tagged) Dialysis->Affinity_chromatography SDS_PAGE 16. Analysis by SDS-PAGE and activity assay Affinity_chromatography->SDS_PAGE

Workflow for heterologous expression and purification of a plant laccase.

Detailed Steps:

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest known to express the laccase gene.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the full-length laccase coding sequence using gene-specific primers.

    • Clone the PCR product into a suitable Pichia expression vector, such as pPICZα A, which includes a C-terminal His-tag for purification.

  • Yeast Transformation:

    • Transform the ligation product into E. coli for plasmid amplification and sequence verification.

    • Purify the plasmid and linearize it with a restriction enzyme to facilitate integration into the Pichia genome.

    • Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.

    • Select for positive transformants on YPDS plates containing Zeocin.

  • Protein Expression:

    • Inoculate a single colony of a positive transformant into BMGY medium and grow at 28-30°C with vigorous shaking until the culture reaches an OD600 of 2-6.

    • Harvest the cells by centrifugation and resuspend in BMMY medium (containing methanol) to induce protein expression.

    • Continue incubation for 2-4 days, adding methanol every 24 hours to maintain induction.

    • Harvest the culture supernatant, which contains the secreted recombinant laccase, by centrifugation.

  • Protein Purification:

    • (Optional) Concentrate the protein in the supernatant by ammonium sulfate precipitation (typically 40-80% saturation).

    • Dialyze the concentrated protein solution against a binding buffer suitable for affinity chromatography.

    • Purify the His-tagged laccase using a Ni-NTA affinity column.

    • Elute the purified protein and analyze its purity by SDS-PAGE and confirm its activity using a laccase activity assay.

Protocol 2: Laccase Activity Assay with Coniferyl Alcohol

This spectrophotometric assay measures the oxidation of coniferyl alcohol catalyzed by laccase.

Materials:

  • Purified laccase solution

  • Coniferyl alcohol stock solution (e.g., 10 mM in ethanol)

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM sodium acetate buffer (pH 5.0)

    • 100 µL of coniferyl alcohol stock solution (final concentration 1 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding 20 µL of the purified laccase solution.

  • Immediately monitor the increase in absorbance at a specific wavelength (e.g., 260 nm for coniferyl alcohol depletion or a different wavelength for product formation) for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • One unit of laccase activity can be defined as the amount of enzyme that oxidizes 1 µmol of coniferyl alcohol per minute under the specified conditions.

Protocol 3: LC-MS/MS Quantification of 2,3-Dihydrobenzofuran Neolignans in Plant Tissue

This protocol outlines a general procedure for the extraction and quantification of 2,3-dihydrobenzofuran neolignans from plant material using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Harvesting 1. Harvest and freeze plant tissue Grinding 2. Grind to a fine powder Harvesting->Grinding Extraction 3. Extract with 80% methanol Grinding->Extraction Centrifugation 4. Centrifuge to pellet debris Extraction->Centrifugation Supernatant_collection 5. Collect supernatant Centrifugation->Supernatant_collection Filtration 6. Filter extract Supernatant_collection->Filtration Injection 7. Inject onto LC column Filtration->Injection Separation 8. Chromatographic separation Injection->Separation Detection 9. MS/MS detection (MRM mode) Separation->Detection Quantification 10. Quantification using a standard curve Detection->Quantification

Workflow for LC-MS/MS quantification of 2,3-dihydrobenzofuran neolignans.

Detailed Steps:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol and an internal standard (e.g., a deuterated analog of the target neolignan).

    • Vortex vigorously and sonicate for 30 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Filter the extract through a 0.22 µm syringe filter into an LC vial.

    • Inject an aliquot (e.g., 5-10 µL) onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify the target 2,3-dihydrobenzofuran neolignans using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte should be determined using authentic standards.

    • Generate a standard curve using a series of known concentrations of the target neolignan to quantify its concentration in the plant extract.

Conclusion

The biosynthesis of 2,3-dihydrobenzofuran neolignans is a fascinating and complex process that highlights the intricate metabolic capabilities of plants. The core pathway, involving the oxidative coupling of monolignols, is tightly regulated by a suite of enzymes, including laccases, peroxidases, and dirigent proteins. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the specific enzymes and regulatory mechanisms involved in the production of the diverse array of 2,3-dihydrobenzofuran neolignans found in nature. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to advance our understanding of this important class of natural products and to explore their potential for therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound built upon a dihydrobenzofuran core. This scaffold is a common motif in a variety of biologically active molecules and natural products, making it a "privileged scaffold" in medicinal chemistry. The presence of a carboxylic acid group at the chiral center on the dihydrofuran ring imparts specific physicochemical characteristics that are crucial for its biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their potential as anticancer agents and modulators of the endocannabinoid system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol [1]
Melting Point 116-117 °C[2]
Boiling Point Not experimentally determined
pKa Not experimentally determined
Aqueous Solubility Not experimentally determined
LogP (calculated) 1.5[1]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[2]

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate

  • Hexane

  • Hydrogen gas supply

  • High-pressure hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).[2]

  • Add 10% Pd/C catalyst (20 g) to the solution.[2]

  • Transfer the mixture to a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 65-70 psi.[2]

  • Stir the reaction mixture at room temperature for 2 days.[2]

  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of celite.

  • Evaporate the solvent from the filtrate using a rotary evaporator.[2]

  • To the resulting residue, add a solvent mixture of ethyl acetate-hexane (1:6) for recrystallization.[2]

  • Collect the crystalline solid of this compound by filtration.[2]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Dissolution Dissolution Benzofuran-2-carboxylic acid->Dissolution 10% Pd/C 10% Pd/C Hydrogenation Hydrogenation 10% Pd/C->Hydrogenation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Dissolution H2 Gas H2 Gas H2 Gas->Hydrogenation Dissolution->Hydrogenation Filtration Filtration Hydrogenation->Filtration Reaction Mixture Evaporation Evaporation Filtration->Evaporation Filtrate Recrystallization Recrystallization Evaporation->Recrystallization Crude Product This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening of chemical compounds.[3]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., a derivative of this compound)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.[3]

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[3] The optical density is proportional to the number of viable cells.

G Sulforhodamine B (SRB) Assay Workflow Start Start Cell_Plating Plate cells in 96-well plates Start->Cell_Plating Incubation_24h Incubate for 24h Cell_Plating->Incubation_24h Compound_Treatment Treat cells with compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h Cell_Fixation Fix cells with TCA Incubation_48_72h->Cell_Fixation Washing_1 Wash with 1% Acetic Acid Cell_Fixation->Washing_1 Staining Stain with SRB Washing_1->Staining Washing_2 Wash with 1% Acetic Acid Staining->Washing_2 Solubilization Solubilize dye with Tris buffer Washing_2->Solubilization Absorbance_Reading Read absorbance at 510 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: A simplified workflow of the Sulforhodamine B (SRB) assay for cytotoxicity.

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. Two prominent areas of investigation are their potential as anticancer agents and as modulators of the cannabinoid receptor 2 (CB2).

Anticancer Activity and NF-κB Signaling

Several studies have reported that N-(substituted)phenylamide derivatives of this compound exhibit potent cytotoxic activities against various human cancer cell lines. This anticancer activity is, in part, attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.

The NF-κB signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.

Caption: The canonical NF-κB signaling pathway leading to gene transcription.

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of 2,3-dihydro-1-benzofuran have also been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with immunomodulatory and anti-inflammatory effects, making it an attractive therapeutic target for various diseases, including chronic pain, inflammation, and neurodegenerative disorders.

Upon agonist binding, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4]

G Cannabinoid Receptor 2 (CB2) Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist CB2 Agonist (e.g., Dihydrobenzofuran derivative) CB2_Receptor CB2 Receptor Agonist->CB2_Receptor G_Protein Gi/o Protein CB2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits (α subunit) MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway activates (βγ subunits) cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Immunomodulation Anti-inflammation PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Simplified signaling pathways activated by the CB2 receptor.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While some of its fundamental physicochemical properties require further experimental determination, the existing data, coupled with the biological activities of its derivatives, highlight its potential for the development of novel therapeutics. The insights into its synthesis and its role in modulating key signaling pathways, such as NF-κB and CB2, provide a solid foundation for future research and drug development efforts in the fields of oncology and immunology.

References

Quantum Chemical Insights into 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound built upon a benzofuran scaffold, where the furan ring is partially saturated. This structural motif is of significant interest in medicinal chemistry, as derivatives of this core have been explored for a range of biological activities. Quantum chemical calculations provide a powerful, non-experimental avenue to investigate the molecular properties of such compounds, offering deep insights into their electronic structure, stability, and reactivity. This guide details the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the characteristics of this compound, and outlines relevant experimental protocols for its synthesis and characterization.

Computational Methodology: Density Functional Theory

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. For benzofuran derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a Pople-style basis set such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting a variety of molecular properties.[1] The typical computational workflow involves:

  • Geometry Optimization: The first and most crucial step is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides a realistic model for the molecule's geometry.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation of the computational model.

  • Electronic Property Calculation: Once a stable geometry is confirmed, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from DFT calculations on this compound and its analogs, employing the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Representative Values)

Note: These are representative values based on DFT calculations performed on analogous structures. Actual values for this compound may vary.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (carboxyl)1.21
C-O (carboxyl)1.36
O-H (carboxyl)0.97
C-C (dihydrofuran ring)1.54
C-O (dihydrofuran ring)1.45
**Bond Angles (°) **O=C-O (carboxyl)123.0
C-C-O (dihydrofuran ring)105.0
C-O-C (dihydrofuran ring)109.0
Dihedral Angles (°) C-C-C=O (carboxyl)180.0
Table 2: Calculated Vibrational Frequencies (Representative Values)
Vibrational ModeWavenumber (cm⁻¹)Description
O-H stretch~3500Carboxylic acid hydroxyl group
C-H stretch (aromatic)~3100-3000Benzene ring C-H bonds
C-H stretch (aliphatic)~2900-2800Dihydrofuran ring C-H bonds
C=O stretch~1750Carboxylic acid carbonyl group
C=C stretch (aromatic)~1600-1450Benzene ring skeletal vibrations
C-O stretch~1250Ether and carboxylic acid C-O bonds
Table 3: Calculated Electronic Properties (Representative Values)
PropertyValue (eV)
Energy of HOMO-6.5 to -7.0
Energy of LUMO-1.0 to -1.5
HOMO-LUMO Energy Gap (ΔE)5.0 to 6.0
Ionization Potential6.5 to 7.0
Electron Affinity1.0 to 1.5

Experimental Protocols

Synthesis of (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid

A common method for the synthesis of the racemic mixture of this compound involves the hydrogenation of benzofuran-2-carboxylic acid.

Procedure:

  • Dissolve commercially available benzofuran-2-carboxylic acid in a suitable solvent, such as ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., 65-70 psi) in a hydrogenation apparatus.

  • Allow the reaction to proceed for an extended period (e.g., 48 hours) with agitation.

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting residue from a solvent mixture, such as ethyl acetate-hexane, to yield crystalline (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals would include those for the aromatic protons, the protons on the dihydrofuran ring, and the acidic proton of the carboxylic acid group.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct signals are expected for the aromatic carbons, the aliphatic carbons of the dihydrofuran ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy:

  • The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include a broad O-H stretch from the carboxylic acid, C-H stretches for the aromatic and aliphatic portions, and a strong C=O stretch from the carbonyl group.

Visualizations

The following diagrams illustrate the workflow of quantum chemical calculations and the logical relationships between key concepts.

G cluster_input Input cluster_calc Calculation cluster_output Output mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT/B3LYP) comp_method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_freq Vibrational Frequencies freq_calc->vib_freq homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep

Caption: Workflow for Quantum Chemical Calculations.

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Molecular Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Donates e⁻ EnergyGap HOMO-LUMO Gap (ΔE) HOMO->EnergyGap Energy Difference LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Accepts e⁻ LUMO->EnergyGap Energy Difference ElectronicTransitions Electronic Transitions EnergyGap->ElectronicTransitions Determines Energy

Caption: Relationship between Frontier Orbitals and Molecular Properties.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dihydro-1-benzofuran-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and structural visualizations to facilitate the identification and characterization of this compound.

Molecular Structure and Atom Numbering

This compound is a bicyclic organic compound featuring a benzofuran core with a saturated furan ring and a carboxylic acid substituent at the C2 position. The standardized atom numbering for this molecule, used for the assignment of NMR signals, is presented in the diagram below.

NMR_Workflow cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation of 2,3-dihydro-1-benzofuran-2-carboxylic acid, a key structural motif in various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a predictive blueprint for the compound's behavior under mass spectrometric analysis. Due to a lack of publicly available experimental mass spectra for this specific molecule, this guide presents a theoretical fragmentation pathway constructed from established principles of mass spectrometry and supported by spectral data from structurally related compounds.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound (molecular weight: 164.16 g/mol ) under electron ionization (EI) is anticipated to be driven by the presence of the carboxylic acid and the dihydrobenzofuran ring system. The proposed fragmentation cascade involves initial ionization of the molecule, followed by a series of characteristic cleavage events.

The molecular ion, [C₉H₈O₃]⁺˙ at m/z 164, is expected to be observed. Key fragmentation pathways are predicted to include:

  • Loss of the carboxyl group: A primary and highly probable fragmentation is the cleavage of the C-C bond adjacent to the carboxyl group (α-cleavage), leading to the loss of a COOH radical (45 Da). This would result in a stable dihydrobenzofuran cation at m/z 119 .

  • Decarboxylation: The loss of carbon dioxide (CO₂) (44 Da) can occur, particularly in electrospray ionization (ESI), to produce an ion at m/z 120 .

  • Ring cleavage of the dihydrofuran moiety: The dihydrofuran ring can undergo cleavage. A common fragmentation for cyclic ethers involves the opening of the ring followed by the loss of small neutral molecules. For instance, the loss of ethylene (C₂H₄, 28 Da) from the m/z 119 fragment could lead to an ion at m/z 91 .

  • Formation of a benzofuran-like cation: Rearrangement and subsequent fragmentation could lead to the formation of a stable benzofuranylmethyl cation or a related structure.

  • Fragments from the aromatic ring: Cleavage of the aromatic ring, while less common for the primary fragments, can contribute to ions at lower m/z values.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed molecular formulas and structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/zProposed FormulaProposed Structure/IdentityPredicted Relative Abundance
164[C₉H₈O₃]⁺˙Molecular IonModerate
119[C₈H₇O]⁺Dihydrobenzofuran-2-yl cationHigh
120[C₈H₈O]⁺˙Ion from CO₂ lossModerate
91[C₇H₇]⁺ / [C₆H₅O]⁺Tropylium ion / Phenoxy cationModerate

Proposed Fragmentation Pathway

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Fragmentation_Pathway M [C₉H₈O₃]⁺˙ m/z = 164 (Molecular Ion) F1 [C₈H₇O]⁺ m/z = 119 M->F1 - COOH (45 Da) F2 [C₈H₈O]⁺˙ m/z = 120 M->F2 - CO₂ (44 Da) F3 [C₇H₇]⁺ / [C₆H₅O]⁺ m/z = 91 F1->F3 - CO (28 Da)

A proposed fragmentation pathway for this compound.

Experimental Protocols

While no specific experimental data for the target compound was found, a standard protocol for obtaining an electron ionization mass spectrum for a similar solid organic compound would be as follows:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source would be suitable.

Gas Chromatography (GC) Method:

  • Injection: A solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC.

  • Column: A non-polar capillary column (e.g., DB-5ms) would be used.

  • Oven Program: A temperature ramp would be employed, for example, starting at 50°C and increasing to 250°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

This theoretical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is necessary to confirm and refine this predictive model.

Stereochemistry and Enantiomeric Studies of 2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent chirality of this scaffold, with a stereocenter at the C2 position, dictates that its derivatives exist as enantiomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles, underscoring the critical importance of stereoselective synthesis and analysis in the development of novel therapeutics. This technical guide provides an in-depth overview of the stereochemistry, enantiomeric separation, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents.

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure this compound derivatives can be achieved through two primary strategies: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. One notable approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This method has been shown to produce functionalized 2,3-dihydrobenzofuran derivatives in high chemical yields and diastereoselectivity.[1] Another strategy is the asymmetric GAP (Group-Assisted Purification) synthesis, which utilizes chiral aggregates of N-phosphonyl imines to induce stereoselectivity.[2]

Resolution of Racemic Mixtures:

Resolution techniques are employed to separate the enantiomers from a racemic mixture. Common methods include:

  • Enzymatic Kinetic Resolution: Lipases are frequently used for the stereoselective hydrolysis of racemic esters of this compound. For instance, Candida antarctica lipase has been successfully used to hydrolyze various esters, achieving high enantiomeric excesses (ee) for the remaining unreacted ester and the hydrolyzed acid.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative-scale separation of enantiomers. For acidic compounds like this compound, columns such as those based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective, typically used in normal-phase mode with mobile phases like hexane/isopropanol with an acidic modifier (e.g., trifluoroacetic acid).[3]

Experimental Protocols

General Procedure for Racemic Synthesis via Catalytic Hydrogenation

A common method for the synthesis of racemic this compound is the catalytic hydrogenation of benzofuran-2-carboxylic acid.

Protocol:

  • Dissolve benzofuran-2-carboxylic acid in a suitable solvent, such as ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Chiral HPLC Separation of Enantiomers

The following provides a general protocol for the analytical separation of this compound enantiomers. Method optimization is typically required for specific derivatives.

Protocol:

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in mobile phase).

  • Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess.

Quantitative Data

The following tables summarize key quantitative data related to the stereochemistry and biological activity of this compound derivatives.

DerivativeMethod of Resolution/SynthesisEnantiomeric Excess (% ee)Specific Rotation [α]DReference
(S)-2,3-dihydro-1-benzofuran-2-carboxylic acid methyl esterEnzymatic Hydrolysis (Lipase)>95Not Reported
(R)-2,3-dihydro-1-benzofuran-2-carboxylic acid methyl esterEnzymatic Hydrolysis (Lipase)>95Not Reported
Substituted 2,3-dihydrobenzofuranAsymmetric GAP SynthesisUp to 99Not Reported[2]
DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideA549 (Lung)5.8
N-(4-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamideA549 (Lung)7.2
N-(4-fluorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamideA549 (Lung)6.5
N-(p-tolyl)-2,3-dihydro-1-benzofuran-2-carboxamideA549 (Lung)8.1
N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound)ACHN (Renal)2.74[4]
N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound)HCT15 (Colon)2.37[4]
N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound)MM231 (Breast)2.20[4]
N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound)NUGC-3 (Gastric)2.48[4]
N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound)NCI-H23 (Lung)5.86[4]
N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound)PC-3 (Prostate)2.68[4]

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Several studies have demonstrated that this compound derivatives can exert their anti-inflammatory and anticancer effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Certain benzofuran derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling components.

Caption: Inhibition of the NF-κB signaling pathway by a 2,3-dihydro-1-benzofuran derivative.

Experimental Workflow: From Racemic Synthesis to Enantiomeric Analysis

The following diagram illustrates a typical experimental workflow for the synthesis, resolution, and analysis of this compound enantiomers.

Experimental_Workflow Start Benzofuran-2-carboxylic Acid Racemic_Synthesis Racemic Synthesis (e.g., Catalytic Hydrogenation) Start->Racemic_Synthesis Racemic_Mixture Racemic this compound Racemic_Synthesis->Racemic_Mixture Resolution Enantiomeric Resolution Racemic_Mixture->Resolution Chiral_HPLC Chiral HPLC Separation Resolution->Chiral_HPLC Enzymatic_Resolution Enzymatic Kinetic Resolution Resolution->Enzymatic_Resolution Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enzymatic_Resolution->Enantiomer_S Enzymatic_Resolution->Enantiomer_R Analysis_S Analysis: - % ee - Specific Rotation - Biological Activity Enantiomer_S->Analysis_S Analysis_R Analysis: - % ee - Specific Rotation - Biological Activity Enantiomer_R->Analysis_R

Caption: A typical experimental workflow for the stereochemical study of this compound.

References

In-Depth Technical Guide: Structural Elucidation of Novel 2,3-Dihydro-1-benzofuran-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 2,3-dihydro-1-benzofuran-2-carboxylic acid analogs, a class of compounds demonstrating significant potential in medicinal chemistry, particularly as anticancer and anti-inflammatory agents. This document details the synthetic methodologies, spectroscopic characterization, and biological evaluation pertinent to this promising scaffold.

Introduction

The this compound core represents a "privileged scaffold" in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cannabinoid receptor modulation.[1][2][3] The structural rigidity of the bicyclic system, coupled with the stereocenter at the C2 position, provides a unique three-dimensional architecture for targeted biological interactions.[4] This guide focuses on the N-(substituted)phenylamide derivatives, which have shown potent cytotoxic effects against various human cancer cell lines and inhibitory activity against the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Synthesis of Novel Analogs

The synthesis of this compound N-(substituted)phenylamide derivatives is primarily achieved through a multi-step process commencing with commercially available starting materials. The general synthetic route involves the formation of the core dihydrobenzofuran structure followed by amide coupling with various substituted anilines.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: synthesis of the carboxylic acid core, activation of the carboxylic acid, and subsequent amidation.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Amidation Start Benzofuran-2-carboxylic Acid Step1 Catalytic Hydrogenation (H2, Pd/C) Start->Step1 Intermediate1 2,3-Dihydro-1-benzofuran- 2-carboxylic Acid Step1->Intermediate1 Step2 Amide Coupling (EDCI, HOBt, DIPEA) Intermediate1->Step2 FinalProduct Novel 2,3-Dihydro-1-benzofuran-2- carboxylic Acid N-(substituted)phenylamide Derivatives Step2->FinalProduct Anilines Substituted Anilines Anilines->Step2

Caption: General workflow for the synthesis of target analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

To a solution of benzofuran-2-carboxylic acid (1.0 eq) in an appropriate solvent such as ethyl acetate, 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system affords pure this compound.

Protocol 2: General Procedure for the Synthesis of N-(substituted)phenylamide Derivatives

To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. The respective substituted aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired N-(substituted)phenylamide analog.[4]

Structural Elucidation and Data Presentation

The structural confirmation of the synthesized analogs relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the core structure and the presence of the substituted phenyl ring.

  • ¹H NMR: Characteristic signals for the 2,3-dihydro-1-benzofuran moiety include a doublet of doublets for the proton at the C2 position and two doublets of doublets for the diastereotopic protons at the C3 position. Aromatic protons of the benzofuran ring and the substituted N-phenyl ring typically appear in the downfield region.

  • ¹³C NMR: The carbonyl carbon of the amide typically resonates around 168-172 ppm. The signals for the C2 and C3 carbons of the dihydrofuran ring are also characteristic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Quantitative Spectroscopic Data

The following table summarizes representative spectroscopic data for a selection of novel N-(substituted)phenylamide analogs.

Compound IDN-Phenyl Substitution¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) HighlightsHRMS (m/z) [M+H]⁺
4a 4-Fluoro8.35 (s, 1H, NH), 7.55 (dd, 2H), 7.20-6.85 (m, 6H), 5.35 (dd, 1H), 3.65 (dd, 1H), 3.35 (dd, 1H)168.5, 159.2, 157.6, 135.1, 128.9, 125.4, 121.8, 121.7, 115.8, 115.6, 110.1, 82.5, 30.1Calculated: 274.0981, Found: 274.0985
4b 4-Chloro8.40 (s, 1H, NH), 7.58 (d, 2H), 7.30 (d, 2H), 7.20-6.85 (m, 4H), 5.38 (dd, 1H), 3.68 (dd, 1H), 3.38 (dd, 1H)168.6, 159.2, 137.8, 129.2, 128.9, 125.4, 121.8, 121.3, 110.1, 82.5, 30.1Calculated: 290.0686, Found: 290.0689
4c 4-Bromo8.41 (s, 1H, NH), 7.52 (d, 2H), 7.45 (d, 2H), 7.20-6.85 (m, 4H), 5.38 (dd, 1H), 3.68 (dd, 1H), 3.38 (dd, 1H)168.6, 159.2, 138.3, 132.1, 128.9, 125.4, 121.8, 121.7, 116.8, 110.1, 82.5, 30.1Calculated: 334.0181, Found: 334.0184
4d 4-Methyl8.28 (s, 1H, NH), 7.45 (d, 2H), 7.12 (d, 2H), 7.20-6.85 (m, 4H), 5.35 (dd, 1H), 3.65 (dd, 1H), 3.35 (dd, 1H)168.4, 159.2, 136.6, 133.5, 129.7, 128.9, 125.4, 121.8, 120.1, 110.1, 82.5, 30.1, 20.9Calculated: 270.1232, Found: 270.1236
4e 4-Methoxy8.25 (s, 1H, NH), 7.48 (d, 2H), 6.88 (d, 2H), 7.20-6.85 (m, 4H), 5.35 (dd, 1H), 3.65 (dd, 1H), 3.35 (dd, 1H)168.3, 159.2, 156.4, 132.3, 128.9, 125.4, 121.9, 121.8, 114.4, 110.1, 82.5, 55.5, 30.1Calculated: 286.1181, Found: 286.1184

Data extracted and compiled from Choi et al. (2015).[4]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers.

A representative crystal structure of a closely related bioactive analog, N-(4-bromophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, provides insight into the molecular conformation and intermolecular interactions that govern the solid-state packing.

ParameterValue
Empirical formulaC₁₅H₁₂BrNO₂
Formula weight318.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)8.567(2)
β (°)109.87(3)
Volume (ų)1259.3(5)
Z4
Density (calculated) (Mg/m³)1.677
R-factor (%)4.5

Representative data for a related structure.

Biological Activity and Signaling Pathways

Novel this compound N-(substituted)phenylamide derivatives have demonstrated significant anticancer and anti-inflammatory activities.[4][6] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB and cannabinoid receptor 2 (CB2) pathways.

Anticancer Activity and NF-κB Inhibition

Many of the synthesized analogs exhibit potent cytotoxicity against a range of human cancer cell lines.[4] This anticancer activity is, in part, attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[4]

The following table summarizes the in vitro anticancer activity (GI₅₀) and NF-κB inhibitory activity for selected novel analogs.

Compound IDSubstitutionACHN (Renal) GI₅₀ (µM)HCT15 (Colon) GI₅₀ (µM)MM231 (Breast) GI₅₀ (µM)NUGC-3 (Gastric) GI₅₀ (µM)NCI-H23 (Lung) GI₅₀ (µM)PC-3 (Prostate) GI₅₀ (µM)NF-κB Inhibition (%) at 10 µM
4a 4-Fluoro2.542.131.982.333.122.4565.4
4b 4-Chloro1.891.561.451.762.111.8272.8
4c 4-Bromo1.551.231.181.431.871.5178.9
4d 4-Methyl3.122.872.653.013.543.0858.2
4e 4-Methoxy3.543.112.983.433.873.4952.1

Data extracted and compiled from Choi et al. (2015).[4]

The canonical NF-κB signaling pathway is a key target for these compounds. Its inhibition can lead to decreased expression of pro-survival and pro-inflammatory genes in cancer cells.

NF-kB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor TNFR IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκBα-NF-κB (Inactive) Inhibitor 2,3-Dihydro-1-benzofuran-2- carboxylic Acid Analogs Inhibitor->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Gene_expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_expression

Caption: Canonical NF-κB signaling pathway and potential inhibition.

Anti-inflammatory Activity and Cannabinoid Receptor 2 (CB2) Modulation

The 2,3-dihydro-1-benzofuran scaffold is also known to interact with the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[2] Activation of CB2 receptors is generally associated with anti-inflammatory effects, making these compounds interesting candidates for the treatment of inflammatory diseases.

The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades to reduce the production of pro-inflammatory cytokines.

CB2 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 2,3-Dihydro-1-benzofuran-2- carboxylic Acid Analogs CB2R CB2 Receptor Ligand->CB2R activates G_protein Gi/o Protein CB2R->G_protein couples AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Inflammation Decreased Pro-inflammatory Cytokine Production PKA->Inflammation leads to

Caption: Simplified CB2 receptor signaling pathway.

Conclusion

Novel this compound N-(substituted)phenylamide derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their structural elucidation, facilitated by a combination of robust synthetic methods and comprehensive spectroscopic analysis, is crucial for understanding their structure-activity relationships. The demonstrated anticancer and anti-inflammatory activities, mediated through pathways such as NF-κB and CB2, underscore the importance of this scaffold in modern drug discovery and development. Further optimization of these analogs holds promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

A Theoretical Exploration of the UV/Vis Spectrum of 2,3-dihydro-1-benzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical determination of the Ultraviolet-Visible (UV/Vis) absorption spectrum of 2,3-dihydro-1-benzofuran-2-carboxylic acid. This document details the computational methodologies, presents expected spectral data, and outlines the experimental protocols necessary for validation. This guide is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The electronic absorption properties of such molecules, characterized by their UV/Vis spectra, are crucial for understanding their electronic structure, predicting their photochemical behavior, and developing analytical methods for their detection and quantification.

Theoretical Methodology: Predicting UV/Vis Spectra with TD-DFT

The theoretical calculation of UV/Vis spectra is a multi-step process that involves geometry optimization of the molecule in its ground state, followed by the calculation of its electronic excited states.

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical prediction of a UV/Vis spectrum.

computational_workflow Computational Workflow for UV/Vis Spectra Prediction cluster_prep Molecular Structure Preparation cluster_geom_opt Ground State Calculation cluster_tddft Excited State Calculation cluster_analysis Spectral Analysis & Visualization mol_build 1. Build 3D structure of This compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm true minimum) geom_opt->freq_calc tddft_calc 4. TD-DFT Calculation (e.g., M06-2X/def2-TZVP, with PCM for solvent) freq_calc->tddft_calc extract_data 5. Extract Excitation Energies (eV) and Oscillator Strengths (f) tddft_calc->extract_data convert_data 6. Convert eV to Wavelength (nm) extract_data->convert_data plot_spectrum 7. Plot Theoretical Spectrum (Gaussian broadening) convert_data->plot_spectrum

Figure 1: Computational workflow for predicting UV/Vis spectra.
Detailed Computational Protocol

A robust theoretical protocol for predicting the UV/Vis spectrum of this compound involves the following steps:

  • Molecular Structure Generation: A 3D model of the molecule is created using molecular modeling software.

  • Ground State Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a reliable DFT functional and basis set, such as B3LYP/6-31G(d).

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Excited State TD-DFT Calculation: The core of the UV/Vis spectrum prediction lies in the TD-DFT calculation. This step calculates the vertical excitation energies and their corresponding oscillator strengths. The choice of functional and basis set is critical for accuracy.

  • Inclusion of Solvent Effects: To simulate the spectrum in a solution, a polarizable continuum model (PCM) is often employed. The choice of solvent (e.g., ethanol, methanol, or water) should match experimental conditions.

  • Spectral Simulation: The calculated excitation energies (in eV) are converted to wavelengths (in nm), and the oscillator strengths are used to determine the intensity of the absorption bands. The final spectrum is typically broadened using a Gaussian or Lorentzian function to resemble an experimental spectrum.

Data Presentation: Theoretical and Experimental UV/Vis Data

This section presents a summary of expected theoretical UV/Vis absorption maxima for this compound and experimental data for related compounds.

Recommended TD-DFT Functionals and Basis Sets

The accuracy of TD-DFT calculations is highly dependent on the chosen functional and basis set. The following table summarizes some commonly used combinations for organic molecules.

FunctionalBasis SetStrengthsWeaknesses
B3LYP 6-31G(d), 6-311+G(d,p)Good for general-purpose calculations, computationally efficient.Can underestimate charge-transfer excitations.
PBE0 6-311+G(d,p), def2-SVPOften provides a good balance of accuracy and computational cost.May not be as accurate as range-separated functionals for some systems.
M06-2X 6-311+G(d,p), def2-TZVPGenerally performs well for main-group elements and non-covalent interactions.Can be computationally more demanding.
ωB97X-D 6-311+G(d,p), def2-TZVPA range-separated functional, often providing high accuracy for a wide range of systems.Computationally more expensive than standard hybrids.
CAM-B3LYP 6-311+G(d,p), def2-TZVPAnother range-separated functional, good for charge-transfer states.Can be computationally intensive.
Experimental UV/Vis Data of Related Compounds

The following table presents experimental UV/Vis absorption data for compounds structurally related to this compound. This data can be used to validate the theoretical calculations.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
Benzofuran-2-carboxylic acid Ethanol299, 255, 220-NIST
2,3-Dihydro-1-benzofuran -285, 278-NIST

Note: Molar absorptivity data was not available in the referenced sources.

Experimental Protocols

To validate the theoretical predictions, experimental UV/Vis spectroscopy should be performed. The following outlines a general protocol.

General UV/Vis Spectroscopy Protocol for Organic Acids
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The solvent should be transparent in the UV/Vis region of interest.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrumentation:

    • Use a dual-beam UV/Vis spectrophotometer.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance of the sample solutions in a quartz cuvette with a defined path length (typically 1 cm).

    • Scan a wavelength range appropriate for the compound, typically from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, construct a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the theoretical and experimental approaches to determining the UV/Vis spectrum.

logical_relationship Synergy of Theoretical and Experimental Approaches cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_analysis Analysis and Refinement comp_chem Computational Chemistry (TD-DFT) predicted_spectrum Predicted UV/Vis Spectrum (λmax, Oscillator Strength) comp_chem->predicted_spectrum comparison Comparison of Theoretical and Experimental Data predicted_spectrum->comparison synthesis Synthesis of This compound spectroscopy UV/Vis Spectroscopy synthesis->spectroscopy experimental_spectrum Experimental UV/Vis Spectrum (λmax, Molar Absorptivity) spectroscopy->experimental_spectrum experimental_spectrum->comparison refinement Refinement of Theoretical Model (Functional/Basis Set Adjustment) comparison->refinement refinement->comp_chem Feedback Loop

Figure 2: Logical relationship between theoretical and experimental approaches.

Conclusion

This technical guide provides a framework for the theoretical determination and experimental validation of the UV/Vis spectrum of this compound. By combining the predictive power of TD-DFT with rigorous experimental verification, a comprehensive understanding of the electronic properties of this molecule can be achieved. This knowledge is invaluable for its potential applications in drug development and materials science, enabling researchers to make informed decisions regarding its synthesis, characterization, and utilization. The provided protocols and data serve as a starting point for further in-depth investigations into the photophysical properties of this and related heterocyclic compounds.

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1-benzofuran-2-carboxylic acid. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on the qualitative solubility profile based on the compound's chemical structure, its physicochemical properties, and established principles of organic chemistry. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 1914-60-9[1]
Melting Point 116-117 °C[1]
Appearance Crystalline solid[1]
pKa (Predicted) 3.12 ± 0.30

Qualitative Solubility Profile

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics, which will influence its solubility in various organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, good solubility is expected in alcohols like methanol and ethanol. The related compound, benzofuran-2-carboxylic acid, is known to be soluble in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polarity of the carbonyl group in the carboxylic acid and the ether linkage in the dihydrofuran ring should allow for favorable dipole-dipole interactions with polar aprotic solvents. Synthesis procedures for this compound utilize ethyl acetate as a solvent for the reaction and recrystallization (from an ethyl acetate/hexane mixture), indicating at least moderate solubility in ethyl acetate.

  • Non-polar Solvents (e.g., Hexane, Toluene): The presence of the polar carboxylic acid group will likely limit the solubility in non-polar solvents. While the benzofuran ring system has non-polar character, the strong intermolecular hydrogen bonding of the carboxylic acid will likely dominate, leading to poor solubility in solvents like hexane.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

3.1. Materials

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature bath on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start prepare_materials Prepare Materials: - Compound - Solvents - Vials start->prepare_materials add_excess Add Excess Compound to Solvent prepare_materials->add_excess equilibrate Equilibrate (Shake at Constant T) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample_supernatant Sample and Filter Supernatant settle->sample_supernatant quantify Quantify Concentration (e.g., HPLC-UV) sample_supernatant->quantify report_solubility Report Solubility Data quantify->report_solubility end End report_solubility->end

Workflow for Experimental Solubility Determination

References

Methodological & Application

synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid from benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

**Abstract

This application note provides a detailed protocol for the synthesis of this compound via the catalytic hydrogenation of benzofuran-2-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules, including potential anticancer and antidiabetic agents.[1][2] The described method utilizes a palladium on carbon (Pd/C) catalyst to achieve selective reduction of the furan ring.[3] This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

**Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[3] Derivatives have been investigated for their potential as anticancer agents and for the management of dyslipidemia and neuropathic pain.[1][3] The synthesis of this core structure is therefore of significant interest. The most direct route involves the selective hydrogenation of the double bond in the furan ring of benzofuran-2-carboxylic acid, without reducing the benzene ring or the carboxylic acid functionality.[3] This protocol details a reliable method for this conversion using a heterogeneous palladium catalyst.

Chemical Reaction

Reactant: Benzofuran-2-carboxylic acid Product: this compound Catalyst: 10% Palladium on Carbon (Pd/C) Solvent: Ethyl Acetate Hydrogen Pressure: 65-70 psi

Experimental Protocol

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

  • Recrystallization flasks

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable pressure vessel for hydrogenation, dissolve benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).[1]

    • Carefully add 10% Pd/C catalyst (20 g) to the solution.[1] Caution: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid ignition sources.

  • Hydrogenation:

    • Seal the pressure vessel and connect it to a hydrogen source.

    • Purge the vessel with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen to 65-70 psi.[1]

    • Stir the reaction mixture vigorously at room temperature for 48 hours (2 days).[1] Monitor the reaction progress by checking the pressure drop, which indicates hydrogen uptake.

  • Work-up:

    • After the reaction is complete, carefully vent the excess hydrogen from the vessel.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Remove the catalyst by vacuum filtration through a pad of Celite or a suitable filter paper. Wash the filter cake with a small amount of ethyl acetate to ensure all the product is collected.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification:

    • To the resulting residue, add a solvent mixture of ethyl acetate and hexane (1:6 ratio) to induce recrystallization.[1]

    • Heat the mixture gently to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the purified this compound under vacuum.

  • Characterization:

    • Determine the yield of the product. A typical yield is around 74%.[1]

    • Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation

ParameterValueReference
Starting MaterialBenzofuran-2-carboxylic acid[1]
ProductThis compound[1]
Catalyst10% Pd/C[1]
SolventEthyl Acetate[1]
Hydrogen Pressure65-70 psi[1]
Reaction Time2 days[1]
Yield74%[1]
Melting Point116-117 °C[1]
¹H NMR (300 MHz, CDCl₃)δ: 11.05 (brs, 1H), 7.17 (m, 2H), 6.91 (m, 2H), 5.24 (dd, 1H), 3.63 (dd, 1H), 3.42 (dd, 1H)[1]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Benzofuran-2-carboxylic acid in Ethyl Acetate start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate at 65-70 psi for 48 hours add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallize from Ethyl Acetate/Hexane concentration->recrystallization isolation Isolate Pure Product (Filtration & Drying) recrystallization->isolation end End isolation->end

Caption: Synthesis workflow for this compound.

Signaling Pathway (Illustrative Relationship)

This synthesis does not involve a biological signaling pathway. The following diagram illustrates the logical relationship of the chemical transformation.

chemical_transformation reactant_node reactant_node product_node product_node condition_node condition_node reactant Benzofuran-2-carboxylic Acid product This compound reactant->product Catalytic Hydrogenation conditions H₂, 10% Pd/C Ethyl Acetate 65-70 psi, 48h conditions->product

Caption: Chemical transformation from reactant to product with conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium on carbon is flammable and can ignite in the air, especially when dry and containing residual hydrogen. Handle with care and quench spent catalyst appropriately.

  • The hydrogenation reaction is performed under pressure. Ensure the equipment is rated for the pressures used and is operated by trained personnel.

Conclusion

The protocol described provides an efficient and reliable method for the . The use of catalytic hydrogenation with Pd/C is a standard and scalable procedure, making it suitable for various research and development applications. The resulting product is a valuable building block for the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

References

Enantioselective Synthesis of (R)-2,3-dihydro-1-benzofuran-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. Two primary strategies are presented: asymmetric hydrogenation of benzofuran-2-carboxylic acid and enzymatic kinetic resolution of racemic 2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester.

Method 1: Asymmetric Hydrogenation using a Chiral Rhodium Catalyst

This method focuses on the direct enantioselective hydrogenation of the prochiral substrate, benzofuran-2-carboxylic acid, to the desired (R)-enantiomer using a chiral rhodium-based catalytic system. While direct hydrogenation of the carboxylic acid can be challenging, the use of its ester derivative is often more effective. The resulting ester can then be hydrolyzed to the target carboxylic acid.

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_final Final Product Formation Start Benzofuran-2-carboxylic acid Esterification Esterification (e.g., EtOH, H+) Start->Esterification Substrate Benzofuran-2-carboxylic acid ethyl ester Esterification->Substrate Hydrogenation Hydrogenation (H2, pressure, solvent) Substrate->Hydrogenation Catalyst Chiral Rh Catalyst (e.g., Rh/(S)-BINAP) Catalyst->Hydrogenation Product_ester (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester Hydrogenation->Product_ester Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) Product_ester->Hydrolysis Final_Product (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the asymmetric hydrogenation approach.

Experimental Protocol: Asymmetric Hydrogenation of Benzofuran-2-carboxylic Acid Ethyl Ester

Materials:

  • Benzofuran-2-carboxylic acid ethyl ester

  • [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

  • (S)-BINAP

  • Methanol (degassed)

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Rh(cod)₂]BF₄ (1.0 mol%) and (S)-BINAP (1.1 mol%).

    • Add degassed, anhydrous dichloromethane to dissolve the solids.

    • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Asymmetric Hydrogenation:

    • In a separate flask, dissolve benzofuran-2-carboxylic acid ethyl ester (1.0 equiv) in degassed methanol.

    • Transfer this solution to a high-pressure reactor.

    • Under a stream of inert gas, add the pre-formed catalyst solution to the reactor.

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50 atm.

    • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours.

    • Monitor the reaction progress by taking aliquots (carefully depressurize and re-pressurize) and analyzing by chiral HPLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (e.g., 2-3 equivalents).

    • Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid.

Data Summary: Asymmetric Hydrogenation (Representative)
Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
[Rh(cod)₂]BF₄ / (S)-BINAPBenzofuran-2-COOEtMethanol504048>90>95
[Ir(cod)Cl]₂ / (S)-SEGPHOS2-Substituted BenzofuranToluene506024HighUp to 99

Note: Data is representative and may vary based on specific substrate and reaction conditions. Optimization is recommended.

Method 2: Enzymatic Kinetic Resolution of (±)-2,3-dihydro-1-benzofuran-2-carboxylic Acid Ethyl Ester

This chemoenzymatic approach involves the synthesis of the racemic ethyl ester of this compound, followed by a lipase-catalyzed kinetic resolution. The lipase selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-acid.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation and Final Product Formation Start Benzofuran-2-carboxylic acid Hydrogenation Racemic Hydrogenation (e.g., Pd/C, H2) Start->Hydrogenation Esterification Esterification (e.g., EtOH, H+) Hydrogenation->Esterification Substrate (±)-2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester Esterification->Substrate Resolution Kinetic Resolution (Buffer/Organic Co-solvent) Substrate->Resolution Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Resolution Products Mixture: (R)-Ester + (S)-Acid Resolution->Products Separation Acid-Base Extraction Products->Separation Hydrolysis Hydrolysis of (R)-Ester Separation->Hydrolysis (R)-Ester Final_Product_S (S)-2,3-dihydro-1-benzofuran-2-carboxylic acid Separation->Final_Product_S (S)-Acid Final_Product_R Final_Product_R Hydrolysis->Final_Product_R (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Caption: Workflow for the enzymatic kinetic resolution approach.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • (±)-2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard glassware for organic synthesis and work-up

Procedure:

  • Preparation of Racemic Ester:

    • Synthesize (±)-2,3-dihydro-1-benzofuran-2-carboxylic acid by hydrogenation of benzofuran-2-carboxylic acid using a catalyst like Pd/C.

    • Esterify the racemic acid to its ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

  • Enzymatic Kinetic Resolution:

    • To a flask, add (±)-2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester (1.0 equiv) and a suitable solvent system (e.g., a mixture of phosphate buffer and MTBE).

    • Add immobilized CALB (e.g., 10-20% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion. This is the point where the enantiomeric excess of both the remaining ester and the formed acid will be at their maximum.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate to recover any dissolved organic compounds.

    • Combine the organic layers. This fraction contains the unreacted (R)-ester.

    • Extract the combined organic layers with a saturated aqueous solution of NaHCO₃. The (S)-acid will move into the aqueous basic layer.

    • Carefully acidify the aqueous layer with dilute HCl to pH 2-3.

    • Extract the (S)-acid with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain (S)-2,3-dihydro-1-benzofuran-2-carboxylic acid.

    • Wash the original organic layer (containing the (R)-ester) with brine, dry over anhydrous sodium sulfate, and concentrate to obtain enantiomerically enriched (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid ethyl ester.

  • Hydrolysis of the (R)-Ester:

    • Hydrolyze the recovered (R)-ester using the procedure described in Method 1 (step 4) to obtain the target (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid.

Data Summary: Enzymatic Kinetic Resolution (Representative)
LipaseSubstrateSolvent SystemTemp (°C)Time (h)Conversion (%)ee (R-Ester) (%)ee (S-Acid) (%)
Candida antarctica Lipase B(±)-2,3-dihydro-1-benzofuran-2-COOEtBuffer/MTBE3512-24~50>98>98
Pseudomonas cepacia Lipase(±)-2,3-dihydro-1-benzofuran-2-COOEtBuffer/Toluene3024-48~50>95>95

Note: Reaction times and enantiomeric excesses are highly dependent on the specific enzyme batch, immobilization, and reaction conditions.

Concluding Remarks

Both asymmetric hydrogenation and enzymatic kinetic resolution offer viable pathways to enantiomerically pure (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid. The choice of method will depend on factors such as the availability of high-pressure hydrogenation equipment, the cost and availability of the chiral catalyst or enzyme, and the desired scale of the synthesis. For large-scale production, the reusability of the catalyst or enzyme is a significant consideration. It is recommended that small-scale trials be conducted to optimize the conditions for the specific laboratory setup and available reagents.

Application Note and Protocol: Chiral HPLC Method for the Separation of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a chiral molecule with a stereogenic center at the C2 position. The enantiomers of this compound may exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and stereoselective synthesis. This application note provides a detailed protocol for the enantioselective separation of this compound using chiral High-Performance Liquid Chromatography (HPLC). The described method is based on established principles for the chiral separation of acidic compounds.

Principle of Separation

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. For acidic compounds such as this compound, polysaccharide-based chiral stationary phases are often effective, particularly in normal-phase or polar organic modes. The addition of a small amount of an acidic modifier to the mobile phase is typically required to ensure good peak shape and resolution by suppressing the ionization of the carboxylic acid group.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. A suitable starting point would be a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: A solution of racemic this compound dissolved in the mobile phase or a compatible solvent.

2. Chromatographic Conditions

A systematic approach to method development is recommended, starting with a screening of different mobile phase compositions. The following table summarizes a recommended starting point and potential optimization steps.

ParameterRecommended Condition
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)
Initial Composition 90 / 10 / 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL

3. Sample Preparation

  • Accurately weigh approximately 10 mg of racemic this compound.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor ≤ 2.0
Repeatability RSD ≤ 2.0% for peak area (n=5)

Data Presentation

The following table summarizes the expected retention times and resolution for the enantiomers of this compound under the recommended initial conditions. Note: These are representative values and may vary depending on the specific instrument and column used.

EnantiomerRetention Time (min)
Enantiomer 18.5
Enantiomer 210.2
Resolution (Rs) > 1.5

Method Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times.

  • Acidic Modifier: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape. Acetic acid can also be evaluated as an alternative modifier.

  • Column Temperature: Changing the column temperature can affect enantioselectivity. It is recommended to evaluate a range from 15 °C to 40 °C.

  • Alternative Columns: If a polysaccharide-based column does not yield the desired separation, consider screening other types of chiral stationary phases, such as those based on macrocyclic glycopeptides or anion-exchangers.[1][2]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop SamplePrep Sample Preparation (1 mg/mL in mobile phase) SampleInjection Sample Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (Hexane/IPA/TFA) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemSuitability System Suitability Test SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection DataAcquisition Data Acquisition SampleInjection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calculation Calculate Resolution & Tailing PeakIntegration->Calculation Decision Resolution > 1.5? Calculation->Decision Report Generate Report FinalResult FinalResult Report->FinalResult Final Result Decision->MobilePhasePrep No - Adjust Mobile Phase Decision->Report Yes

Caption: Workflow for chiral HPLC method development and analysis.

Signaling Pathway for Chiral Recognition

The following diagram illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.

Chiral_Recognition cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase cluster_complex Diastereomeric Complexes cluster_elution Elution R_Enantiomer R-Enantiomer R_Complex [CSP - R-Enantiomer] (More Stable) R_Enantiomer->R_Complex S_Enantiomer S-Enantiomer S_Complex [CSP - S-Enantiomer] (Less Stable) S_Enantiomer->S_Complex CSP Polysaccharide CSP CSP->R_Complex CSP->S_Complex R_Elutes R-Enantiomer Elutes Second R_Complex->R_Elutes S_Elutes S-Enantiomer Elutes First S_Complex->S_Elutes

Caption: Principle of chiral recognition and separation.

References

Application Notes and Protocols: 2,3-Dihydro-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of novel therapeutic agents. Its unique three-dimensional conformation and synthetic tractability have led to the development of compounds with a wide range of biological activities. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and methodologies for evaluating their biological effects, with a focus on anticancer and anti-inflammatory applications.

Key Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of various therapeutic agents, including:

  • Anticancer Agents: Derivatives of this scaffold have demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.

  • Anti-inflammatory Agents: By targeting enzymes and transcription factors involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and NF-κB, derivatives of this scaffold have shown promise as anti-inflammatory agents.

  • Cannabinoid Receptor Agonists: The scaffold has been utilized to develop potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a promising target for the treatment of neuropathic pain and inflammatory disorders.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core typically involves the catalytic hydrogenation of benzofuran-2-carboxylic acid. This scaffold can then be derivatized, most commonly at the carboxylic acid group, to generate a library of compounds for biological screening.

General Synthesis Workflow

Synthesis Workflow A Benzofuran-2-carboxylic acid B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B Reduction C 2,3-Dihydro-1-benzofuran- 2-carboxylic acid B->C D Amide Coupling (e.g., Substituted anilines) C->D Derivatization E Library of N-(substituted)phenylamide derivatives D->E

Caption: General workflow for the synthesis of this compound and its N-phenylamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid

This protocol describes the synthesis of the core scaffold by catalytic hydrogenation of benzofuran-2-carboxylic acid.

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hexane

  • Hydrogen gas supply

  • High-pressure hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).

  • Carefully add 10% Pd/C catalyst (20 g) to the solution.

  • Transfer the mixture to a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 65-70 psi.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the residue, add a solvent mixture of ethyl acetate-hexane (1:6) to induce recrystallization.

  • Collect the crystalline solid by filtration to afford (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid.

Expected Yield: Approximately 74%.

Protocol 2: General Procedure for the Synthesis of this compound N-(substituted)phenylamide Derivatives

This protocol outlines the amide coupling reaction to generate a library of derivatives.

Materials:

  • (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid

  • Substituted anilines

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., HATU, HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired substituted aniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-(substituted)phenylamide derivative.

Biological Evaluation Protocols

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of compounds on adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Workflow for SRB Cytotoxicity Assay

SRB Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Fix cells with cold TCA C->D E Wash and air dry D->E F Stain with SRB solution E->F G Wash away unbound dye F->G H Solubilize bound dye with Tris buffer G->H I Measure absorbance at 515 nm H->I J Calculate GI50 values I->J

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 4: NF-κB Transcriptional Activity Assay (Reporter Gene Assay)

This protocol describes a method to measure the inhibition of NF-κB transcriptional activity using a luciferase reporter gene assay.

Materials:

  • RAW 264.7 macrophage cells

  • pNF-κB-Luc reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect RAW 264.7 cells with the pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-TK for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB transcriptional activity for each compound concentration and determine the IC₅₀ value.

NF-κB Signaling Pathway Inhibition

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Inhibitor Scaffold-based Inhibitor Inhibitor->IKK inhibits DNA κB DNA binding sites NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Transcription DNA->Gene activates

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of scaffold-based compounds.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative this compound N-(substituted)phenylamide derivatives against a panel of human cancer cell lines.

Compound IDR Group (Substitution on Phenylamide)ACHN (Renal) GI₅₀ (µM)HCT15 (Colon) GI₅₀ (µM)MM231 (Breast) GI₅₀ (µM)NUGC-3 (Gastric) GI₅₀ (µM)NCI-H23 (Lung) GI₅₀ (µM)PC-3 (Prostate) GI₅₀ (µM)
4a H> 30> 30> 30> 30> 30> 30
4b 4'-F15.412.518.214.725.116.3
4c 4'-Cl8.97.29.88.115.49.2
4d 4'-Br6.35.17.56.812.37.1
4e 4'-I4.13.55.24.69.84.9
4f 4'-CH₃10.28.912.511.118.710.8
4g 4'-OCH₃5.64.86.96.111.26.3
4h 4'-OH2.11.82.52.34.62.4
4i 3',4'-di-Cl3.22.74.13.57.83.8
Doxorubicin -0.050.040.030.060.080.07

Data is illustrative and compiled from representative studies for comparative purposes. Actual values may vary based on experimental conditions.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the possibility for diverse functionalization allow for the fine-tuning of pharmacological properties. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold. Further exploration of structure-activity relationships will continue to unlock the full potential of this versatile chemical entity in drug discovery.

Application Notes and Protocols for the Synthesis of N-(substituted)phenylamide Derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-(substituted)phenylamide derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid. These compounds are of significant interest in medicinal chemistry, particularly as potential anticancer agents and inhibitors of the NF-κB signaling pathway.[1][2][3] The protocols outlined below are based on established synthetic methodologies.

I. Introduction

The 2,3-dihydro-1-benzofuran-2-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The synthesis of a library of N-(substituted)phenylamide derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for the development of potent and selective therapeutic agents. The general approach involves the coupling of this compound with various substituted anilines.

II. Synthetic Workflow

The synthesis of the target compounds is typically achieved through a two-step process starting from a substituted salicylaldehyde. The first step involves the formation of the this compound core, followed by an amide coupling reaction with a desired substituted aniline.

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Amide Coupling Salicylaldehyde Substituted Salicylaldehyde BenzofuranEster Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate Salicylaldehyde->BenzofuranEster Rh2(OAc)4 EthylDiazoacetate Ethyl 2-diazoacetate EthylDiazoacetate->BenzofuranEster Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/THF/MeOH) BenzofuranEster->Hydrolysis CarboxylicAcid 2,3-dihydro-1-benzofuran- 2-carboxylic acid Hydrolysis->CarboxylicAcid FinalProduct N-(substituted)phenylamide derivative of This compound CarboxylicAcid->FinalProduct Aniline Substituted Aniline Aniline->FinalProduct CouplingAgent Coupling Agents (EDC, HOBt) CouplingAgent->FinalProduct

Caption: General Synthetic Workflow.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the carboxylic acid intermediate.

Materials:

  • Substituted salicylaldehyde

  • Ethyl 2-diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate:

    • To a solution of the substituted salicylaldehyde (1.0 eq) in anhydrous DCM, add Rh₂(OAc)₄ (0.01 eq).

    • Slowly add ethyl 2-diazoacetate (1.1 eq) to the reaction mixture at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl 2,3-dihydro-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water.[6]

    • Add NaOH (4.0 eq) and heat the mixture at 70°C overnight.[6]

    • After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 1.[6]

    • Remove the organic solvents under reduced pressure to facilitate precipitation of the product.

    • Collect the solid by filtration, wash with water, and dry to yield this compound.

Protocol 2: Synthesis of N-(substituted)phenylamide Derivatives

This protocol details the amide coupling reaction.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(substituted)phenylamide derivative.

IV. Data Presentation

The following tables summarize the yields and biological activity of a series of synthesized N-(substituted)phenylamide derivatives of this compound.[1]

Table 1: Synthesis Yields of Selected Derivatives

CompoundSubstituent on N-phenyl ringYield (%)
1a H85
1b 4'-OH82
1c 4'-OCH₃88
1d 4'-Cl90
1e 4'-F87

Table 2: In Vitro Cytotoxic Activity (GI₅₀, μM) of Selected Derivatives [1]

CompoundACHN (Renal)HCT15 (Colon)MM231 (Breast)NUGC-3 (Gastric)NCI-H23 (Lung)PC-3 (Prostate)
1a >50>50>50>50>50>50
1b 2.742.372.202.485.862.68
1c 15.312.810.514.220.113.7
1d 8.97.56.38.111.47.9
1e 12.110.29.811.515.610.8

V. Application: Inhibition of NF-κB Signaling Pathway

Several N-(substituted)phenylamide derivatives of this compound have been identified as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various cancers.

The general mechanism of action for these inhibitors is the prevention of NF-κB translocation to the nucleus.[1]

G cluster_pathway NF-κB Signaling Pathway Stimuli Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Gene Target Gene Expression Nucleus->Gene promotes Inhibitor 2,3-dihydro-1-benzofuran -2-carboxamide derivative Inhibitor->NFkB inhibits translocation

Caption: Inhibition of NF-κB Pathway.

The inhibition of NF-κB transcriptional activity, coupled with their cytotoxic effects on various cancer cell lines, makes these compounds promising leads for the development of novel anticancer therapeutics.[1][3] Further optimization of the 2,3-dihydro-1-benzofuran-2-carboxamide scaffold could lead to the discovery of more potent and selective drug candidates.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,3-dihydro-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives. The protocols outlined below are foundational for screening novel compounds and elucidating their mechanisms of action, with a focus on apoptosis induction.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activities.[1][2] In vitro cytotoxicity assays are the first step in evaluating the potential of these compounds as anticancer agents. These assays determine a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines. This document details the protocols for key cytotoxicity and apoptosis assays and provides a summary of reported activities for representative derivatives.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for several benzofuran derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Halogenated BenzofuranK562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
9e Benzofuran-based Carboxylic AcidMDA-MB-231 (Breast Cancer)2.52 ± 0.39[4]
14c 3-OxadiazolylbenzofuranHCT116 (Colon Cancer)3.27[5]
16b 3-MethylbenzofuranA549 (Lung Cancer)1.48[5]
22d Oxindole-based Benzofuran HybridMCF-7 (Breast Cancer)3.41[5]
26 Benzo[b]furan derivativeMCF-7 (Breast Cancer)0.057[6]
36 Benzo[b]furan derivativeMCF-7 (Breast Cancer)0.051[6]
3m Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Potent cytotoxic activities at low micromolar concentrations[7]

Experimental Workflow

The overall workflow for assessing the in vitro cytotoxicity of this compound derivatives involves a series of sequential assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Analysis start Synthesized this compound derivatives assay1 MTT Assay for Cell Viability (IC50 Determination) start->assay1 assay2 Annexin V/PI Apoptosis Assay assay1->assay2 Compounds with significant cytotoxicity assay3 Caspase-3/7 Activity Assay assay2->assay3 pathway Western Blot for Signaling Pathway Proteins (e.g., PI3K/Akt, Bcl-2 family) assay3->pathway

Caption: Experimental workflow for cytotoxicity assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).[9][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the this compound derivatives at their IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated cells as a negative control.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis. This assay measures the activity of effector caspases 3 and 7.[12][13]

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Signaling Pathway

Several benzofuran derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and by inhibiting key survival signaling pathways such as the PI3K/Akt/mTOR pathway.[6][14]

G cluster_0 PI3K/Akt/mTOR Pathway Inhibition cluster_1 Mitochondrial Apoptosis Pathway compound This compound derivative PI3K PI3K compound->PI3K inhibition Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 downregulation Bax Bax (Pro-apoptotic) compound->Bax upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition of survival signals Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 activation Casp37->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

This diagram illustrates that this compound derivatives may induce apoptosis by inhibiting the pro-survival PI3K/Akt/mTOR pathway and by modulating the balance of Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade.

References

Development of Selective PPARα Agonists from 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists derived from the 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold. This class of compounds has demonstrated high potency and selectivity for PPARα, offering potential therapeutic benefits for dyslipidemia by reducing plasma triglycerides and cholesterol. These notes cover the synthesis of the core scaffold and its derivatives, in vitro biological evaluation through binding and transactivation assays, and in vivo assessment of lipid-lowering efficacy in relevant animal models.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, comprising three isotypes: α, β/δ, and γ.[1] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the regulation of genes involved in fatty acid uptake and oxidation, resulting in decreased plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol. Consequently, PPARα is a key therapeutic target for managing dyslipidemia, a major risk factor for cardiovascular disease.

The this compound scaffold has been identified as a promising starting point for the design of novel, potent, and selective PPARα agonists. Systematic structure-activity relationship (SAR) studies have revealed key structural elements within this class that are crucial for maintaining high potency and selectivity. This document provides a comprehensive guide for researchers aiming to synthesize, characterize, and evaluate this promising class of compounds.

PPARα Signaling Pathway

The activation of PPARα initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in lipid metabolism. Upon binding of a ligand, such as a this compound derivative, PPARα undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (2,3-dihydro-1-benzofuran- 2-carboxylic acid derivative) PPARa_inactive Inactive PPARα Agonist->PPARa_inactive Binds & Activates PPARa_active Active PPARα RXR_inactive Inactive RXR RXR_active Active RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene Target Gene (e.g., CPT1, LPL) Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (Lipid Metabolism) mRNA->Protein Translation Lipid Metabolism Regulation Lipid Metabolism Regulation Protein->Lipid Metabolism Regulation

Figure 1: PPARα Signaling Pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target compounds involves the initial preparation of the this compound core, followed by functionalization.

Protocol 3.1.1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold by catalytic hydrogenation of benzofuran-2-carboxylic acid.

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hexane

  • Hydrogenation apparatus

Procedure:

  • Dissolve benzofuran-2-carboxylic acid (1 equivalent) in ethyl acetate in a suitable hydrogenation vessel.

  • Add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 65-70 psi.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane (e.g., 1:6 ratio) to yield pure this compound as a crystalline solid.[2]

Protocol 3.1.2: General Procedure for the Synthesis of this compound Derivatives

This protocol outlines a general method for the derivatization of the core scaffold, as adapted from the work of Shi et al. (2005).

Materials:

  • Substituted this compound ester

  • 3N Sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Methanol

  • Magnesium sulfate (MgSO4)

  • Brine solution

Procedure:

  • To a solution of the substituted this compound ester in methanol, add 3N NaOH solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Acidify the reaction mixture with 2N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield the desired carboxylic acid derivative.

In Vitro Biological Evaluation

Protocol 3.2.1: PPARα TR-FRET Competitive Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of test compounds to the PPARα ligand-binding domain (LBD).

Materials:

  • GST-tagged human PPARα-LBD

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPARα ligand (tracer; acceptor fluorophore)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

  • 384-well black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-mixed solution of GST-PPARα-LBD and the terbium-labeled anti-GST antibody to each well.

  • Add the fluorescently labeled PPARα ligand (tracer) to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (acceptor).

  • Calculate the emission ratio (520 nm / 495 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3.2.2: PPARα Luciferase Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Expression vector for human PPARα

  • Luciferase reporter vector containing PPREs

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Evaluation

Protocol 3.3.1: High-Fat Diet-Induced Dyslipidemia in Hamsters

This model is used to evaluate the in vivo efficacy of PPARα agonists on lipid profiles.

Materials:

  • Male Golden Syrian hamsters

  • Standard chow diet

  • High-fat diet (e.g., containing 10-20% fat and 0.5% cholesterol)

  • Test compounds

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies

  • Clinical chemistry analyzer

Procedure:

  • Acclimatize hamsters for at least one week with free access to standard chow and water.

  • Induce dyslipidemia by feeding the hamsters a high-fat diet for 10-14 days.

  • After the induction period, randomize the animals into treatment groups (vehicle control, positive control e.g., fenofibrate, and test compound groups).

  • Administer the test compounds or vehicle orally once daily for a specified duration (e.g., 7-14 days).

  • At the end of the treatment period, collect blood samples after an overnight fast.

  • Measure plasma levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol using a clinical chemistry analyzer.

  • Compare the lipid profiles of the treated groups to the vehicle control group to assess the efficacy of the test compounds.

Protocol 3.3.2: Dyslipidemia Model in Beagle Dogs

Beagle dogs provide a non-rodent model that can be relevant for predicting human responses.

Materials:

  • Male Beagle dogs

  • Standard dog chow

  • High-fat, high-cholesterol diet

  • Test compounds

  • Vehicle for oral administration

  • Blood collection supplies

  • Clinical chemistry analyzer

Procedure:

  • Acclimatize dogs to the housing conditions.

  • Induce a stable dyslipidemic state by feeding a high-fat, high-cholesterol diet for several weeks.

  • Once dyslipidemia is established, randomize the dogs into treatment groups.

  • Administer the test compounds or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).

  • Collect blood samples at baseline and at regular intervals throughout the study.

  • Monitor plasma triglyceride and cholesterol levels.

  • Evaluate the overall health and any potential side effects in the animals.

Data Presentation

The following tables summarize the in vitro potency and selectivity of representative this compound derivatives, with data extracted from Shi et al., J. Med. Chem. 2005, 48, 5580-5599.

Table 1: In Vitro Potency of this compound Derivatives in PPAR Transactivation Assays

CompoundRXYhPPARα EC50 (nM)hPPARδ EC50 (nM)hPPARγ EC50 (nM)
1 HHH1000>10000>10000
2 EtHH310002000
3 EtClH13001000
4 EtClOCF3110003000
5 n-PrClOCF3110005000
6 n-BuClOCF333000>10000
Fenofibrate---5000>10000>10000

Data are representative and extracted from the cited literature.

Table 2: In Vivo Efficacy of a Representative Compound in a Hamster Model of Dyslipidemia

TreatmentDose (mg/kg/day)% Change in Triglycerides% Change in Total Cholesterol
Vehicle---
Compound 4 0.3↓ 45%↓ 25%
Compound 4 1↓ 60%↓ 40%
Fenofibrate100↓ 50%↓ 30%

Data are representative and illustrate the potential efficacy.

Experimental Workflow

The following diagram illustrates the typical workflow for the development and evaluation of selective PPARα agonists based on the this compound scaffold.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization start Design of Analogs synthesis_core Synthesis of 2,3-dihydro-1-benzofuran- 2-carboxylic acid core start->synthesis_core synthesis_derivatives Synthesis of Derivatives synthesis_core->synthesis_derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis_derivatives->purification binding_assay TR-FRET Binding Assay (IC50 determination) purification->binding_assay transactivation_assay Luciferase Transactivation Assay (EC50 determination) binding_assay->transactivation_assay selectivity_panel Selectivity Profiling (PPARδ, PPARγ) transactivation_assay->selectivity_panel sar_analysis SAR Analysis selectivity_panel->sar_analysis hamster_model Dyslipidemia Model (Golden Syrian Hamster) dog_model Dyslipidemia Model (Beagle Dog) hamster_model->dog_model efficacy_assessment Efficacy Assessment (Triglycerides, Cholesterol) dog_model->efficacy_assessment tox_assessment Preliminary Toxicology efficacy_assessment->tox_assessment lead_candidate Lead Candidate Selection tox_assessment->lead_candidate sar_analysis->start Iterative Design sar_analysis->hamster_model Promising Compounds

Figure 2: Experimental Workflow.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective PPARα agonists. The protocols and data presented in this document provide a comprehensive framework for researchers to synthesize, evaluate, and optimize these compounds for the potential treatment of dyslipidemia. The detailed methodologies for in vitro and in vivo assays, along with the structured presentation of SAR data, will facilitate the efficient progression of drug discovery programs in this area.

References

Application of 2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] The strategic use of 2,3-dihydro-1-benzofuran-2-carboxylic acid as a building block in solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The carboxylic acid handle allows for straightforward immobilization onto various solid supports, such as Wang or Rink Amide resins, enabling the subsequent construction of amide libraries with diverse functional groups. This approach is particularly valuable for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the discovery of novel therapeutic agents.

The solid-phase methodology provides significant advantages over traditional solution-phase synthesis, including simplified purification through simple filtration and washing, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis. The generation of a library of 2,3-dihydro-1-benzofuran-2-carboxamides, for instance, can be efficiently achieved by immobilizing the parent carboxylic acid on a suitable resin, followed by parallel amide bond formation with a diverse set of amines. The final products are then cleaved from the solid support to yield a library of pure compounds for biological screening.

One area of significant interest for derivatives of this scaffold is in the modulation of cannabinoid receptors. For example, certain N-substituted 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists, which are promising targets for the treatment of inflammatory and neuropathic pain.[3] The application of solid-phase synthesis to this scaffold can accelerate the exploration of the chemical space around this core, leading to the identification of new and improved modulators of such biological targets.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the esterification of this compound to Wang resin, a common solid support for the synthesis of C-terminal acids and their derivatives.

Materials:

  • Wang Resin (100-200 mesh, substitution ~1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

  • Shaking vessel

  • Sintered glass funnel

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DCM (15 mL) in a shaking vessel for 30 minutes. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (2.5 mmol, 2.5 equiv.), HOBt (2.5 mmol, 2.5 equiv.), and a catalytic amount of DMAP (0.1 mmol, 0.1 equiv.) in a minimal amount of DMF.

  • Coupling: Add the solution from step 2 to the swollen resin. Then, add DIC (2.5 mmol, 2.5 equiv.) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (2.0 mmol, 2.0 equiv.) and pyridine (2.0 mmol, 2.0 equiv.) in DCM (15 mL) for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 5 and dry under vacuum to a constant weight. The loading efficiency can be determined by cleaving the compound from a small amount of resin and quantifying the product.

Protocol 2: Solid-Phase Synthesis of a 2,3-Dihydro-1-Benzofuran-2-Carboxamide Library

This protocol outlines the synthesis of a diverse library of amides using the resin-bound this compound from Protocol 1.

Materials:

  • This compound-loaded Wang resin

  • A diverse library of primary and secondary amines

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Parallel synthesis reaction block or individual reaction vessels

Procedure:

  • Resin Dispensing: Distribute the this compound-loaded Wang resin into the wells of a reaction block or individual reaction vessels.

  • Amine Coupling:

    • To each well/vessel, add a solution of a unique amine (3.0 equiv.), HBTU (2.9 equiv.), and DIPEA (6.0 equiv.) in DMF.

    • Agitate the reaction mixtures at room temperature for 4-12 hours.

  • Washing: Drain the solutions and wash the resin in each well/vessel extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to each well/vessel containing the washed and dried resin.

    • Agitate at room temperature for 2-3 hours.[4]

  • Product Isolation:

    • Filter the resin and collect the filtrates containing the cleaved products into a collection plate.

    • Concentrate the filtrates in vacuo to remove the TFA.

    • The crude products can be purified by techniques such as preparative HPLC or solid-phase extraction.

Data Presentation

Table 1: Representative Reagents and Conditions for Solid-Phase Synthesis. (Note: The following data are illustrative and may need to be optimized for specific substrates and equipment.)

StepReagent/ParameterQuantity/ConditionPurpose
Resin Loading Wang Resin1.0 g (~1.0 mmol/g)Solid Support
This compound2.5 equiv.Building Block
DIC/HOBt/DMAP2.5/2.5/0.1 equiv.Coupling Reagents
SolventDMF/DCMReaction Medium
Reaction Time4-6 hoursImmobilization
Amide Coupling Amine Library3.0 equiv.Diversity Element
HBTU/DIPEA2.9/6.0 equiv.Coupling Reagents
SolventDMFReaction Medium
Reaction Time4-12 hoursAmide Bond Formation
Cleavage TFA/TIS/H₂O95:2.5:2.5Cleavage from Resin
Reaction Time2-3 hoursProduct Release

Table 2: Hypothetical Library of 2,3-Dihydro-1-Benzofuran-2-Carboxamides. (Note: Yields and purities are representative and will vary depending on the specific amine used.)

Compound IDAmine UsedMolecular Weight ( g/mol )% Yield (Crude)% Purity (LC-MS)
DHF-Amide-001Benzylamine267.3185>95
DHF-Amide-002Morpholine247.2792>98
DHF-Amide-003Aniline253.2878>90
DHF-Amide-004Cyclohexylamine259.3488>95
DHF-Amide-005Piperidine245.3095>98

Mandatory Visualization

experimental_workflow start Start: Wang Resin swelling Resin Swelling (DCM) start->swelling coupling Coupling with This compound (DIC, HOBt, DMAP in DMF) swelling->coupling loaded_resin Immobilized Carboxylic Acid coupling->loaded_resin washing1 Washing (DMF, DCM, MeOH) loaded_resin->washing1 capping Capping (Acetic Anhydride, Pyridine) washing1->capping washed_capped_resin Washed & Capped Resin capping->washed_capped_resin parallel_synthesis Parallel Amide Coupling (Amine Library, HBTU, DIPEA) washed_capped_resin->parallel_synthesis resin_bound_amides Resin-Bound Amide Library parallel_synthesis->resin_bound_amides washing2 Washing (DMF, DCM) resin_bound_amides->washing2 cleavage Cleavage (TFA/TIS/H2O) washing2->cleavage product_library Product Library in Solution cleavage->product_library purification Purification & Analysis (HPLC, LC-MS) product_library->purification end Final Compound Library purification->end

Caption: Workflow for the solid-phase synthesis of a 2,3-dihydro-1-benzofuran-2-carboxamide library.

logical_relationship scaffold 2,3-Dihydro-1-benzofuran -2-carboxylic acid spos Solid-Phase Organic Synthesis (SPOS) scaffold->spos is a key building block for library Diverse Chemical Library (e.g., Carboxamides) spos->library enables rapid generation of screening High-Throughput Screening library->screening is subjected to sar Structure-Activity Relationship (SAR) screening->sar informs hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead guides drug_discovery Drug Discovery & Development hit_to_lead->drug_discovery contributes to

Caption: Logical relationship from scaffold to drug discovery via solid-phase synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic hydrogenation of benzofuran-2-carboxylic acid. The information is designed to help overcome common experimental challenges and optimize reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrogenation of benzofuran-2-carboxylic acid resulting in low yield or failing completely?

Low yields or reaction failures can stem from several factors including catalyst choice and activity, reaction conditions, and the inherent properties of the starting material.[1]

  • Catalyst Inactivity: The chosen catalyst may be inefficient or may have deactivated. Palladium on carbon (Pd/C) is a common choice, but bimetallic or ruthenium-based catalysts can offer higher activity and selectivity.[2][3] Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air-sensitive.

  • Suboptimal Conditions: Temperature and hydrogen pressure are critical. Insufficient temperature or pressure may lead to low conversion rates. Conversely, excessively high temperatures can cause decomposition of the starting material or products.[1] A systematic screening of these parameters is advisable.

  • Catalyst Poisoning: The carboxylic acid functional group, or impurities in the starting material, can sometimes poison the catalyst, reducing its activity. Purifying the benzofuran-2-carboxylic acid before the reaction is crucial.

  • Atmosphere: Many hydrogenation catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[1]

Q2: How can I selectively hydrogenate the furan ring without reducing the benzene ring?

Achieving selective hydrogenation of the furan ring to yield 2,3-dihydrobenzofuran-2-carboxylic acid is a common goal. The key to this selectivity lies in the choice of the catalytic system.

  • Specialized Catalysts: Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have shown high selectivity for hydrogenating the furan ring while leaving the benzene ring intact.[4][5] The Lewis acidic sites are thought to protect the aromatic C6-ring from reduction.[6]

  • Catalyst Choice: While broadly effective, some common catalysts like Rhodium on carbon (Rh/C) may lead to the saturation of both rings.[3] Bimetallic catalysts, such as Pd-promoted Ru/C, have also been reported to enhance selectivity towards 2,3-dihydrobenzofuran at low temperatures.[2]

  • Condition Optimization: Milder reaction conditions (lower temperature and pressure) generally favor partial hydrogenation.

Q3: My reaction is producing unexpected side products. What are they and how can I prevent them?

Side product formation is often related to the catalyst and conditions employed. Common side products include:

  • Over-hydrogenation Products: As discussed above, this results in the saturation of both the furan and benzene rings (octahydrobenzofuran derivatives). This can be mitigated by choosing a more selective catalyst or using milder conditions.[5][7]

  • Hydrogenolysis Products: This involves the cleavage of the C-O bond in the furan ring, leading to ring-opened byproducts. This transformation is frequently observed in reactions catalyzed by transition-metal nanoparticles.[5] Using different catalyst supports or milder conditions can sometimes suppress this pathway.

  • Carboxylic Acid Reduction: Under harsh conditions with certain catalysts, the carboxylic acid group itself can be reduced to an alcohol.[8]

  • Esterification: If an alcohol is used as the reaction solvent, it can react with the carboxylic acid starting material or product to form an ester, especially at elevated temperatures.[8][9] Using a non-alcoholic solvent like decalin, THF, or ethyl acetate can prevent this.

Q4: Should I protect the carboxylic acid group before hydrogenation?

Protecting the carboxylic acid, typically by converting it to an ester, can be an effective strategy.

  • Advantages: Protection prevents the acidic proton from interfering with or deactivating the catalyst. It also eliminates the possibility of side reactions like decarboxylation or esterification with a product alcohol.

  • Disadvantages: This strategy adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.

  • When to Consider It: If you observe significant catalyst inhibition or side reactions directly involving the carboxylic acid, protection is a worthwhile approach. For many modern selective catalysts, however, it may not be necessary.

Troubleshooting Guides

Problem 1: Low Conversion or No Reaction

If you are experiencing low conversion of your starting material, follow this troubleshooting workflow.

LowYieldWorkflow start Low Conversion Observed check_catalyst 1. Check Catalyst start->check_catalyst catalyst_ok Active? check_catalyst->catalyst_ok check_conditions 2. Verify H2 Pressure & Temperature conditions_ok Sufficient? check_conditions->conditions_ok check_purity 3. Assess Substrate Purity & Solvent Quality purity_ok High Purity? check_purity->purity_ok catalyst_ok->check_conditions Yes replace_catalyst Replace with fresh catalyst. Consider alternative catalyst. catalyst_ok->replace_catalyst No conditions_ok->check_purity Yes increase_conditions Increase H2 pressure and/or temperature incrementally. conditions_ok->increase_conditions No purify_reagents Purify starting material. Use dry, degassed solvent. purity_ok->purify_reagents No success Improved Conversion purity_ok->success Yes replace_catalyst->success increase_conditions->success purify_reagents->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Selectivity (Over-reduction or Side Products)

If the reaction is proceeding but yielding the wrong product or a mixture of products, use this guide to improve selectivity.

SelectivityWorkflow start Poor Selectivity Observed identify_side_product 1. Identify Side Product(s) (e.g., via GC-MS, NMR) start->identify_side_product product_type Nature of Side Product? identify_side_product->product_type over_reduction Over-reduction (Benzene ring saturated) product_type->over_reduction hydrogenolysis Hydrogenolysis (Ring-opening) product_type->hydrogenolysis other Other (e.g., Acid reduction) product_type->other solution_catalyst Switch to more selective catalyst (e.g., Ru@SILP-LA) over_reduction->solution_catalyst solution_conditions Use milder conditions (Lower Temp / Pressure) over_reduction->solution_conditions hydrogenolysis->solution_catalyst hydrogenolysis->solution_conditions other->solution_conditions solution_protect Consider protecting the carboxylic acid group other->solution_protect success Improved Selectivity solution_catalyst->success solution_conditions->success solution_protect->success

Caption: Logical workflow for improving reaction selectivity.

Data Presentation

The following table summarizes reaction conditions for the selective hydrogenation of benzofuran derivatives from a study using a specialized ruthenium catalyst, which can serve as a starting point for optimization.

Table 1: Selective Hydrogenation of Benzofuran Derivatives with Ru@SILP-[ZnCl₄]²⁻ Catalyst [5][6]

SubstrateProductTemp (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%)Yield (%)
Benzofuran2,3-Dihydrobenzofuran150108>998888
5-Methylbenzofuran5-Methyl-2,3-dihydrobenzofuran1501016>999494
5-Methoxybenzofuran5-Methoxy-2,3-dihydrobenzofuran1501016>999292
Methyl benzofuran-5-carboxylateMethyl 2,3-dihydrobenzofuran-5-carboxylate1503016>999595
2-Methylbenzofuran2-Methyl-2,3-dihydrobenzofuran1503024859480

Note: Conditions and results are specific to the cited literature and may require optimization for benzofuran-2-carboxylic acid.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Ru@SILP-[ZnCl₄]²⁻ Catalyst (Batch Conditions)

This protocol is adapted from published procedures for the selective hydrogenation of benzofuran derivatives.[5][6]

  • Reactor Setup: Place the benzofuran-2-carboxylic acid (1.0 equiv) and the Ru@SILP-[ZnCl₄]²⁻ catalyst (approx. 1.3 mol% Ru) into a glass inlet inside a stainless steel autoclave equipped with a magnetic stir bar.

  • Solvent Addition: Add a high-boiling, inert solvent such as decalin (to achieve a substrate concentration of approx. 3 M).

  • Sealing and Purging: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar). Begin stirring (e.g., 700 rpm) and heat the reaction mixture to the target temperature (e.g., 150 °C) using an aluminum heating block.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor allows) and analyzing them by GC or HPLC after filtration to remove the catalyst.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the reactor to room temperature and carefully vent the hydrogen pressure. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product for purification.

Protocol 2: General Hydrogenation using Palladium on Carbon (Pd/C)

This is a general starting protocol that may require significant optimization for selectivity.

  • Reactor Setup: To a flask or a Parr shaker vessel, add benzofuran-2-carboxylic acid (1.0 equiv) and 10% Pd/C (5-10 wt% of the substrate).

  • Solvent Addition: Add an appropriate solvent such as ethyl acetate, ethanol, or THF.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Hydrogenation: Introduce hydrogen gas. This can be done via a balloon (approx. 1 atm) for small-scale reactions or by pressurizing the Parr vessel (e.g., 3-4 bar / 50 psi).

  • Reaction: Stir the reaction vigorously at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C), but be aware that this may reduce selectivity.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated to yield the crude product.

References

Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,3-dihydro-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing bulk impurities after synthesis, while chromatography is employed for separating closely related impurities or enantiomers.

Q2: What are the potential impurities I might encounter during the purification of this compound?

Potential impurities can include:

  • Starting material: Unreacted benzofuran-2-carboxylic acid from the hydrogenation reaction.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Enantiomers: If a stereospecific synthesis is not used, the product will be a racemic mixture of (R)- and (S)-enantiomers.

Q3: How can I remove unreacted benzofuran-2-carboxylic acid from my product?

Both recrystallization and column chromatography can be effective. The choice depends on the level of impurity. For small amounts, a carefully chosen recrystallization solvent system may selectively precipitate the desired product. For higher levels of impurity or for achieving very high purity, column chromatography is recommended.

Q4: My purified this compound has a low melting point. What could be the issue?

A low or broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification by recrystallization or chromatography is recommended.

Q5: How can I separate the enantiomers of this compound?

Direct liquid chromatographic separation using a chiral stationary phase is a common method for resolving enantiomers of carboxylic acids like this compound.[1] This technique can be used for both analytical assessment of enantiomeric purity and for preparative separation.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily precipitate instead of crystals The compound may be "oiling out" due to being supersaturated at a temperature above its melting point in the solvent, or the presence of impurities.1. Add a small amount of additional solvent to dissolve the oil, then cool the solution more slowly. 2. Try a different solvent system. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of pure product.
Poor recovery of the product The compound may be too soluble in the chosen solvent, even at low temperatures.1. Reduce the amount of solvent used for dissolution. 2. Cool the solution to a lower temperature. 3. Add a co-solvent in which the compound is less soluble (an anti-solvent). A common system is ethyl acetate-hexane.[2][3]
Product is still impure after recrystallization The chosen solvent may not be effective at separating the specific impurities present.1. Try a different solvent or a mixture of solvents. 2. Perform a second recrystallization. 3. Consider using column chromatography for further purification.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities The mobile phase polarity is not optimized.1. Adjust the solvent ratio of the mobile phase. For normal phase silica gel chromatography, increasing the polarity (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate mobile phase) will generally increase the elution speed of polar compounds. 2. Consider using a different stationary phase.
Product elutes with the solvent front The mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Product does not elute from the column The mobile phase is not polar enough.1. Increase the polarity of the mobile phase. A gradient elution, where the polarity is gradually increased, can be effective.
Tailing of the product peak The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.1. Add a small amount of a modifier to the mobile phase, such as acetic acid or trifluoroacetic acid, to improve the peak shape of acidic compounds.[1] 2. Reduce the amount of sample loaded onto the column.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a literature procedure for the purification of this compound following its synthesis by hydrogenation of benzofuran-2-carboxylic acid.[2][3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane (an anti-solvent) to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

A reported solvent mixture for recrystallization is ethyl acetate-hexane in a 1:6 ratio.[2][3]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add hot solvent A->B C Hot solution B->C D Filter to remove insolubles C->D E Clear hot solution D->E F Cool slowly E->F G Crystal formation F->G H Vacuum filtration G->H I Wash with cold solvent H->I J Dry under vacuum I->J K Pure Crystals J->K

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Troubleshooting cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions A Poor Separation B Mobile phase too polar A->B C Mobile phase not polar enough A->C D Compound tailing A->D E Decrease mobile phase polarity B->E F Increase mobile phase polarity C->F G Add modifier to mobile phase D->G H Reduce sample load D->H

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of Dihydrobenzofuran Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of dihydrobenzofuran neolignan synthesis.

Troubleshooting Guide: Enhancing Reaction Yields

Low yields are a common challenge in the synthesis of dihydrobenzofuran neolignans, particularly through the widely used oxidative coupling of phenylpropanoids. This guide outlines common problems, their potential causes, and actionable solutions to improve your synthetic outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dihydrobenzofuran Neolignan (20-40%) Suboptimal Oxidant: The choice and amount of oxidant are critical. While silver(I) oxide (Ag₂O) is common, its efficiency can vary.[1][2]Optimize Oxidant: Silver(I) oxide is often the most efficient oxidant. Start with 0.5 equivalents of Ag₂O.[1][3] Other silver(I) reagents like AgOAc, Ag₂CO₃, and AgNO₃ can also be screened.[1]
Inefficient Solvent System: Traditional solvents like dichloromethane or benzene/acetone mixtures may not provide the best balance between substrate conversion and selectivity.[1][3]Switch to Acetonitrile: Acetonitrile has been shown to provide a better balance between conversion and selectivity and is a "greener" alternative.[1][3][4]
Prolonged Reaction Time Leading to Side Products: Long reaction times (e.g., 20-24 hours) can lead to the formation of undesired byproducts, reducing the overall yield of the target compound.[1][2][4]Reduce Reaction Time: With an optimized system using acetonitrile, the reaction time can often be reduced to 4 hours without a significant decrease in conversion and selectivity.[1][3][4]
Formation of Multiple Side Products Non-Optimal Reaction Temperature: Most oxidative coupling reactions are conducted at room temperature. Higher temperatures can promote side reactions.[2]Maintain Room Temperature: Ensure the reaction is carried out at room temperature to minimize the formation of byproducts.
Poor Stereoselectivity (Mixture of cis and trans isomers) Inherent Limitation of the Synthetic Method: The silver(I) oxide-promoted oxidative coupling is diastereoselective for the trans isomer, but control can be incomplete.[1][2]Consider Alternative Methods: For higher stereoselectivity, explore rhodium-catalyzed intramolecular C-H insertion reactions.[2] Enzymatic methods using horseradish peroxidase (HRP) or laccases can also offer improved stereocontrol.[1][2]
Difficulty in Product Purification Complex Reaction Mixture: The presence of isomers and byproducts with similar polarities can make purification by traditional column chromatography challenging.[2]Employ Advanced Chromatographic Techniques: Consider using high-speed counter-current chromatography (HSCCC) for more effective separation of complex mixtures.[2]
Co-elution of Impurities: The product and impurities may have very similar polarities, leading to co-elution.[2]Consider Derivatization: A strategy of derivatizing the crude product to alter its polarity, followed by purification and subsequent deprotection, can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the dihydrobenzofuran core, and what are its main drawbacks?

The most frequently used methodology is the oxidative coupling of phenylpropanoids, which mimics the biosynthetic pathway in plants.[1] Silver(I) oxide is the classic oxidant employed for this coupling.[1] The primary drawbacks of this method are often moderate to low yields, typically in the range of 20-40%, and potential difficulties in controlling stereochemistry.[1][2]

Q2: How can I significantly reduce the reaction time for the oxidative coupling synthesis?

By optimizing the reaction conditions, particularly the solvent. Using acetonitrile as the solvent instead of more traditional options like dichloromethane or benzene/acetone mixtures has been shown to reduce the reaction time from as long as 24 hours down to 4 hours, without a significant loss in yield.[4][5]

Q3: Are there "greener" solvent alternatives for this synthesis?

Yes, acetonitrile is considered a "greener" solvent compared to dichloromethane and benzene due to its lower toxicity and potential for recycling.[1][3]

Q4: What are some alternative synthetic strategies to improve yield and stereoselectivity?

Besides optimizing the oxidative coupling, other methods to consider include:

  • Rhodium-Catalyzed Intramolecular C-H Insertion: This method can provide high diastereoselectivity for the desired trans product.[2]

  • Enzymatic Coupling: Using enzymes like horseradish peroxidase (HRP) with H₂O₂ or laccases can mimic the natural biosynthetic pathway and may offer higher yields and better stereocontrol.[1][2]

Q5: My purification by silica gel column chromatography is not effective. What else can I try?

If standard column chromatography is insufficient, you can explore more advanced techniques like high-speed counter-current chromatography (HSCCC), which can be more effective for separating complex mixtures of natural product derivatives.[2] Another approach is to derivatize the crude mixture to alter the polarity of the components, purify the derivatized product, and then remove the protecting group.[2]

Experimental Workflow and Protocols

Optimized Synthesis of Dihydrobenzofuran Neolignans via Oxidative Coupling

The following diagram illustrates the optimized workflow for the synthesis of dihydrobenzofuran neolignans using an oxidative coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Phenylpropanoid (e.g., methyl p-coumarate) in Acetonitrile add_oxidant Add Silver(I) Oxide (Ag₂O) (0.5 equivalents) start->add_oxidant react Stir at Room Temperature under Nitrogen Atmosphere for 4 hours add_oxidant->react filter Filter to Remove Silver Salts react->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate purify Purify by Column Chromatography (Silica Gel) concentrate->purify product Isolated Dihydrobenzofuran Neolignan purify->product

Caption: Optimized workflow for dihydrobenzofuran neolignan synthesis.

Detailed Experimental Protocol: Silver(I) Oxide-Mediated Oxidative Coupling

This protocol is adapted from optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.[1]

Materials:

  • Methyl ferulate (1 equivalent)

  • Silver(I) oxide (Ag₂O) (0.5 equivalents)

  • Acetonitrile (ACS grade)

  • Nitrogen gas

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask covered with aluminum foil, dissolve methyl ferulate (1.0 eq) in acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Addition of Oxidant: While stirring, add silver(I) oxide (0.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired dihydrobenzofuran neolignan.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow when encountering low yields in the synthesis.

G cluster_solutions Potential Solutions cluster_advanced If Yield is Still Low start Low Yield (<40%) check_oxidant Check Oxidant Stoichiometry (Ag₂O, 0.5 eq?) start->check_oxidant check_solvent Check Solvent (Using Acetonitrile?) start->check_solvent check_time Check Reaction Time (4 hours?) start->check_time check_temp Check Temperature (Room Temp?) start->check_temp optimize_oxidant Optimize Oxidant Amount check_oxidant->optimize_oxidant No change_solvent Switch to Acetonitrile check_solvent->change_solvent No optimize_time Reduce Reaction Time check_time->optimize_time No control_temp Maintain Room Temperature check_temp->control_temp No alt_methods Consider Alternative Methods (e.g., Rh-catalyzed C-H insertion, Enzymatic Synthesis) optimize_oxidant->alt_methods change_solvent->alt_methods optimize_time->alt_methods control_temp->alt_methods improved_yield Improved Yield alt_methods->improved_yield Leads to

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Benzofuran-2-carboxylic acid (Precursor)

Method A: Perkin Rearrangement of 3-Halocoumarins

  • Issue 1: Low or no conversion of the 3-halocoumarin.

    • Possible Cause: Inefficient base-catalyzed ring fission.

    • Troubleshooting:

      • Ensure the base (e.g., sodium hydroxide) is fresh and of the correct concentration.

      • Increase the reaction temperature or switch to microwave-assisted heating to improve reaction kinetics.[1][2]

      • Verify the quality of the 3-halocoumarin starting material.

  • Issue 2: Presence of unreacted starting material and multiple unidentified spots on TLC.

    • Possible Cause: Incomplete reaction or degradation of starting material/product.

    • Troubleshooting:

      • Monitor the reaction closely by TLC.

      • If using microwave heating, optimize the power and time to avoid decomposition.[1]

      • Ensure proper work-up procedures to hydrolyze the intermediate salt to the free acid.[1]

Method B: Reaction of Salicylaldehyde with Ethyl Bromoacetate

  • Issue 1: Formation of a highly fluorescent byproduct and decomposition at elevated temperatures.

    • Possible Cause: Undesired side reactions, such as self-condensation of salicylaldehyde or other base-catalyzed side reactions, are often accelerated at higher temperatures.[3]

    • Troubleshooting:

      • Maintain a reaction temperature below 65 °C.[3]

      • Use a milder base or control the stoichiometry of the base carefully.

      • Consider slow addition of the ethyl bromoacetate to the reaction mixture.

  • Issue 2: Low yield of the desired benzofuran-2-carboxylic acid.

    • Possible Cause: Inefficient cyclization or competing side reactions.

    • Troubleshooting:

      • Ensure anhydrous conditions, as water can interfere with the base-catalyzed condensation.

      • Optimize the base and solvent system. Common systems include potassium carbonate in DMF or sodium hydroxide in ethanol.[4][5]

Stage 2: Hydrogenation of Benzofuran-2-carboxylic acid
  • Issue 1: The hydrogenation reaction is very slow or stalls.

    • Possible Cause: Catalyst deactivation or insufficient catalyst loading. The substrate structure itself can also influence the reaction rate.[6]

    • Troubleshooting:

      • Increase the catalyst (e.g., 10% Pd/C) loading.

      • Ensure the catalyst is not poisoned. Impurities from the previous step can inhibit the catalyst. Purify the benzofuran-2-carboxylic acid before hydrogenation.

      • Increase hydrogen pressure and/or reaction temperature. However, be cautious as this may also increase the rate of side reactions.

      • Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.

  • Issue 2: Significant formation of over-reduced product (Octahydrobenzofuran-2-carboxylic acid).

    • Possible Cause: The catalyst and reaction conditions are too harsh, leading to the reduction of the benzene ring.

    • Troubleshooting:

      • Lower the hydrogen pressure and/or reaction temperature.

      • Reduce the reaction time and monitor the progress carefully by TLC or GC-MS.

      • Consider a less active catalyst or a catalyst with a modifier to increase selectivity.

  • Issue 3: Presence of a significant amount of ring-opened byproduct (e.g., 2-ethylphenol).

    • Possible Cause: Hydrogenolysis of the furan ring C-O bond. This is a common side reaction in the hydrogenation of furans.

    • Troubleshooting:

      • The choice of catalyst is critical. Ruthenium-based catalysts, sometimes in combination with a Lewis acid, have shown higher selectivity for the hydrogenation of the furan ring while minimizing hydrogenolysis compared to palladium catalysts.

      • Modifying a palladium catalyst, for instance with iron, can suppress the adsorption of the furan ring in a way that favors hydrogenation over hydrogenolysis.[7][8]

      • Optimize the solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: How can I identify the common side products in the hydrogenation of benzofuran-2-carboxylic acid?

A1: The primary side products are the over-reduced octahydrobenzofuran-2-carboxylic acid and the ring-opened 2-ethylphenol. These can be identified using a combination of chromatographic and spectroscopic techniques.

  • Thin Layer Chromatography (TLC): The polarity of the compounds generally follows the order: this compound > octahydrobenzofuran-2-carboxylic acid > 2-ethylphenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the components of the reaction mixture. The expected mass spectral data is summarized in the table below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct signals for each compound. Key differentiating features are the disappearance of aromatic signals in the over-reduced product and the appearance of an ethyl group and a phenolic proton in the ring-opened product.

Quantitative Data Summary: Analytical Identification of Products and Byproducts

CompoundMolecular WeightKey Mass Spec Fragments (m/z)Key 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)
This compound (Desired Product) 164.16164 (M+), 119, 91~10-12 (br s, 1H, COOH), 6.8-7.2 (m, 4H, Ar-H), 5.2 (dd, 1H), 3.3-3.6 (m, 2H)~175 (C=O), 159 (Ar-C-O), 120-130 (Ar-C), 78 (CH-O), 30 (CH2)
Octahydrobenzofuran-2-carboxylic acid (Over-reduction) 170.21170 (M+), 125, 81Absence of signals in the 6.5-8.0 ppm region. Complex aliphatic signals.Absence of signals in the 120-160 ppm region.
2-Ethylphenol (Ring-opening) 122.16122 (M+), 107 (M-15), 77~6.7-7.2 (m, 4H, Ar-H), ~4.5-5.5 (s, 1H, OH), 2.6 (q, 2H, CH2), 1.2 (t, 3H, CH3)[7][9][10]~154 (Ar-C-OH), 120-130 (Ar-C), 23 (CH2), 14 (CH3)

Q2: What is a typical experimental protocol for the hydrogenation of benzofuran-2-carboxylic acid?

A2: The following is a general procedure. Optimization of specific parameters may be required.

Experimental Protocol: Hydrogenation of Benzofuran-2-carboxylic acid

  • Preparation: In a suitable pressure vessel, dissolve benzofuran-2-carboxylic acid (1 equivalent) in a solvent such as ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Q3: How can I purify the desired this compound from the common side products?

A3: Purification can be achieved through several methods:

  • Recrystallization: This is often effective if the desired product is a solid and the impurities are present in smaller amounts or have significantly different solubilities. A suitable solvent system should be determined experimentally.

  • Column Chromatography: Silica gel chromatography can be used to separate the components based on their polarity. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed. The desired carboxylic acid is more polar than the ring-opened phenol and less polar than highly polar impurities.

  • Acid-Base Extraction: The carboxylic acid nature of the desired product and the phenolic nature of the ring-opened byproduct allow for separation via acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak base like sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt. The less acidic 2-ethylphenol will remain in the organic layer. Acidification of the aqueous layer will precipitate the pure desired product.

Visualizations

experimental_workflow cluster_precursor Stage 1: Precursor Synthesis cluster_hydrogenation Stage 2: Hydrogenation start Starting Materials (e.g., Salicylaldehyde) reaction1 Synthesis of Benzofuran-2-carboxylic acid start->reaction1 purification1 Purification of Precursor reaction1->purification1 reaction2 Hydrogenation with Pd/C and H2 purification1->reaction2 Purified Precursor workup Reaction Work-up (Catalyst Filtration) reaction2->workup purification2 Final Product Purification (Recrystallization/Chromatography) workup->purification2 end 2,3-Dihydro-1-benzofuran- 2-carboxylic acid purification2->end

Caption: Experimental workflow for the synthesis.

side_reactions start Benzofuran-2-carboxylic acid product This compound (Desired Product) start->product Selective Hydrogenation side1 Octahydrobenzofuran-2-carboxylic acid (Over-reduction) start->side1 Excessive Hydrogenation side2 2-Ethylphenol (Ring-opening) start->side2 Hydrogenolysis

Caption: Main reaction and potential side reactions.

troubleshooting_logic node_action node_action start Low Yield or Impure Product? check_precursor Precursor Synthesis Issue? start->check_precursor Yes check_hydrogenation Hydrogenation Issue? start->check_hydrogenation No action_precursor Optimize Precursor Synthesis: - Temperature Control - Base Selection - Anhydrous Conditions check_precursor->action_precursor action_slow_reaction Troubleshoot Slow Reaction: - Increase Catalyst Load - Check for Poisoning - Increase H2 Pressure/Temp check_hydrogenation->action_slow_reaction Slow/Stalled action_over_reduction Minimize Over-reduction: - Lower H2 Pressure/Temp - Reduce Reaction Time - Use Selective Catalyst check_hydrogenation->action_over_reduction Over-reduction action_ring_opening Prevent Ring Opening: - Use Ru-based Catalyst - Modify Pd Catalyst - Optimize Solvent/Temp check_hydrogenation->action_ring_opening Ring Opening

Caption: Troubleshooting decision workflow.

References

stability of 2,3-dihydro-1-benzofuran-2-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-2-carboxylic acid. The information focuses on the stability of this compound under acidic and basic conditions to anticipate and address potential challenges during experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound, particularly in the context of stability studies.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Symptom: Loss of the main compound peak and/or appearance of new peaks in the chromatogram (e.g., HPLC-UV) when the compound is dissolved in acidic or basic media.

  • Possible Cause: The 2,3-dihydro-1-benzofuran ring system is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the dihydrofuran ring.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solutions is controlled and maintained within a stable range. If the experiment does not require acidic or basic conditions, use a neutral buffer (pH 6-8).

    • Temperature Management: Avoid high temperatures when the compound is in an acidic or basic solution, as this can accelerate the degradation process.

    • Solvent Selection: If the compound is poorly soluble in water, co-solvents can be used. However, ensure the chosen solvent does not promote degradation.

    • Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time for potential degradation.

Issue 2: Inconsistent Analytical Results

  • Symptom: Poor reproducibility of quantitative measurements (e.g., peak area in HPLC).

  • Possible Cause: In addition to degradation, inconsistent sample preparation or analytical method variability can contribute to this issue.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Use calibrated pipettes and follow a consistent, validated procedure for sample preparation and dilution.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and verify its composition and pH.

    • Column Integrity: Use a guard column to protect the analytical column from strongly retained impurities. If the column performance deteriorates, wash it according to the manufacturer's instructions or replace it.

    • Neutralization of Stressed Samples: When analyzing samples from forced degradation studies, ensure that acidic and basic samples are neutralized before injection to prevent on-column degradation or peak shape distortion.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: The primary expected degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the ether linkage in the dihydrofuran ring. This results in a ring-opening reaction to form a substituted 2-(2-hydroxyphenyl)propanoic acid derivative. Under acidic conditions, the reaction is catalyzed by protonation of the ether oxygen, making the carbon atom adjacent to the oxygen more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions can directly attack the carbon atom of the ether linkage. While decarboxylation (loss of CO2) is a potential degradation pathway for carboxylic acids, it is generally less likely to occur under typical hydrolytic stress conditions for this specific molecule, as it does not possess a β-keto group which would facilitate this process.

Q2: How can I perform a forced degradation study on this compound?

A2: Forced degradation studies are conducted to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. According to ICH guidelines, the following stress conditions are recommended:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The study can be initiated at room temperature and, if no significant degradation is observed, the temperature can be elevated (e.g., 50-70°C).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or elevated temperatures.

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the solid compound and a solution of the compound to light sources as specified in ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely degrading the parent compound.

Q3: What analytical methods are suitable for monitoring the stability of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and suitable technique.[1] Coupling HPLC with Mass Spectrometry (MS) is highly recommended for the identification and characterization of unknown degradation products.[1] A reversed-phase C18 column is often a good starting point for method development. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the parent compound from its more polar degradation products.

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temp. to 70°CSusceptible to degradationRing-opened hydroxy-phenylpropanoic acid derivatives
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temp. to 70°CSusceptible to degradationRing-opened hydroxy-phenylpropanoic acid derivatives
Oxidative Stress 3-30% H₂O₂Room TemperaturePotentially susceptibleHydroxylated and other oxidized derivatives
Thermal Stress 60°C - 80°C (solid)N/AGenerally more stablePotential for decarboxylation at higher temperatures
Photostability ICH Q1B light exposureN/ATo be determinedPhotodegradation products (e.g., radicals)

Experimental Protocols

Protocol: Forced Hydrolysis Study (Acid and Base)

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Stress:

    • Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).

    • Withdraw aliquots at predetermined time points.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

Stability_Factors cluster_conditions Stress Conditions cluster_compound cluster_degradation Potential Degradation Acid Acidic pH Compound 2,3-dihydro-1-benzofuran- 2-carboxylic acid Acid->Compound Base Basic pH Base->Compound RingOpening Ring Opening (Hydrolysis) Compound->RingOpening Primary Pathway Decarboxylation Decarboxylation Compound->Decarboxylation Secondary Pathway (less likely)

Caption: Factors influencing the stability of this compound.

Experimental_Workflow start Start: Sample Preparation stress Forced Degradation (Acid, Base, etc.) start->stress neutralize Neutralization stress->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Analysis (% Degradation, Product ID) hplc->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Scale-Up Synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the scale-up synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid. The primary focus is on the most common and scalable synthetic route: the catalytic hydrogenation of benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most widely adopted method for this synthesis is the catalytic hydrogenation of commercially available benzofuran-2-carboxylic acid.[1][2] This process involves the reduction of the furan ring's double bond using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, typically in a solvent like ethyl acetate.[1][2]

Q2: My hydrogenation reaction is showing low conversion or stalling. What are the potential causes? A2: Several factors can lead to incomplete reactions during scale-up:

  • Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst loading is also critical and may need to be optimized for larger batches.

  • Hydrogen Pressure: The system may not be maintaining the required pressure (e.g., 65-70 psi) due to leaks.[1] Ensure all fittings on the hydrogenation reactor are secure.

  • Reaction Time: While lab-scale syntheses may take up to two days, larger volumes might require extended reaction times due to mass transfer limitations.[1]

  • Solvent Purity: Ensure the solvent (e.g., ethyl acetate) is of sufficient purity and adequately degassed to prevent catalyst poisoning.

Q3: What are the primary safety concerns when scaling up this hydrogenation? A3: The two main safety concerns are the use of flammable hydrogen gas under pressure and the handling of the pyrophoric 10% Pd/C catalyst.

  • Hydrogen Gas: Use a properly rated and maintained pressure reactor (autoclave). Always purge the system with an inert gas (like nitrogen or argon) before introducing and after removing hydrogen to avoid creating an explosive mixture with air.

  • Palladium Catalyst: The dry Pd/C catalyst can ignite spontaneously upon exposure to air. It should always be handled under an inert atmosphere or as a wet paste. After the reaction, the catalyst should be filtered carefully and quenched (e.g., under a stream of water) before disposal.

Q4: How can I efficiently remove the Pd/C catalyst from a large batch? A4: At scale, simple filtration can be slow due to fine catalyst particles. The standard industrial practice is to filter the reaction mixture through a pad of a filter aid, such as Celite® (diatomaceous earth). This prevents the fine catalyst particles from clogging the filter paper and allows for a more efficient separation. The filtration should be performed under an inert atmosphere.

Q5: The final product is a racemic mixture. How can the individual enantiomers be separated on a larger scale? A5: The hydrogenation process creates a chiral center at the C2 position, resulting in a racemic mixture.[2] For applications requiring a specific enantiomer, a classical resolution is often employed. This involves forming diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). These diastereomeric salts have different solubilities and can be separated by fractional crystallization. Afterward, the desired enantiomer of the acid can be recovered by treatment with a strong acid.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Conversion 1. Inactive Catalyst: Catalyst has been exposed to air or is from an old batch. 2. Insufficient Hydrogen: Leak in the reactor or inadequate pressure. 3. Poor Mass Transfer: Inefficient stirring on a larger scale.1. Use a fresh batch of 10% Pd/C. Consider using a higher catalyst loading (w/w %). 2. Perform a leak test on the hydrogenation apparatus before starting. Ensure pressure is maintained in the target range (e.g., 65-70 psi).[1] 3. Increase the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen.
Product is Difficult to Purify 1. Starting Material Contamination: Incomplete reaction. 2. Byproduct Formation: Potential over-reduction or side reactions. 3. Inefficient Recrystallization: Incorrect solvent system or technique.1. Monitor the reaction by TLC or HPLC to ensure the complete consumption of starting material. 2. While less common for this specific transformation, confirm product identity via NMR.[1] 3. Perform small-scale screening of different solvent systems for recrystallization. The reported ethyl acetate/hexane (1:6) mixture is a good starting point.[1] Consider an acid-base extraction to isolate the carboxylic acid from neutral impurities.
Slow Catalyst Filtration 1. Fine Catalyst Particles: Pd/C fines are clogging the filter medium. 2. Pyrophoric Catalyst: Exposing the dry catalyst to air during filtration is a safety hazard.1. Use a bed of Celite® or another filter aid over the filter paper. 2. Do not allow the catalyst filter cake to go dry. Keep it wet with solvent and filter under a nitrogen or argon atmosphere. Quench the collected catalyst immediately with water.

Quantitative Data Summary

The following table summarizes a typical lab-scale protocol and provides considerations for scale-up.

ParameterLab-Scale Example[1]Scale-Up Considerations
Starting Material Benzofuran-2-carboxylic acid (27 g)Maintain high purity.
Solvent Ethyl Acetate (300 mL)Ensure solvent is dry and degassed. Volume will scale proportionally.
Catalyst 10% Pd/C (20 g)High catalyst loading. May be optimized (reduced) for cost-effectiveness at scale.
Hydrogen Pressure 65-70 psiMust be maintained in a properly rated reactor. Higher pressure may reduce reaction time.
Reaction Time 2 daysMonitor by HPLC/TLC. Time may vary with batch size and equipment efficiency.
Purification Recrystallization (EtOAc/Hexane 1:6)Solvent ratios may need re-optimization. Acid-base workup is a robust alternative.
Yield 74% (20.23 g)Yields may decrease slightly on scale-up; process optimization is key.

Experimental Protocol: Catalytic Hydrogenation

Safety Precaution: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. It must be conducted in a suitable pressure reactor (autoclave) within a fume hood by trained personnel.

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethyl Acetate (anhydrous grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Celite® (filter aid)

  • Hexanes (for recrystallization)

Procedure:

  • Reactor Setup: To a clean and dry pressure reactor vessel, add benzofuran-2-carboxylic acid.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst should be added as a wet paste to minimize the risk of ignition.

  • Solvent Addition: Add ethyl acetate to the vessel.

  • Inerting: Seal the reactor. Purge the headspace with nitrogen gas (e.g., pressurize to 50 psi with N₂, then vent to atmospheric pressure; repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: After the final nitrogen vent, purge the reactor with hydrogen gas in a similar manner (pressurize to 50 psi with H₂, vent; repeat 3 times). Finally, pressurize the reactor to the target pressure (e.g., 65-70 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the reaction temperature (typically ambient, but gentle heating can be applied if necessary). The reaction is monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases and/or analysis (TLC/HPLC) shows complete conversion of the starting material.

  • Work-up: Once the reaction is complete, stop the stirring and cool to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen (repeat 3-5 times).

  • Catalyst Filtration: Prepare a filter funnel with a pad of Celite®. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate. Crucial: Do not allow the filter cake to dry. Immediately quench the collected catalyst by submerging it in water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes (approx. 6 volumes) to induce crystallization.[1] Cool the mixture, collect the crystalline solid by filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor: 1. Benzofuran-2-carboxylic acid 2. 10% Pd/C (wet) 3. Ethyl Acetate inert Inerting: Purge with N2 (3-5x) start->inert hydro Hydrogenation: Pressurize with H2 (65-70 psi) inert->hydro react Stir and React (Monitor H2 uptake / TLC) hydro->react purge Purge with N2 (3-5x) react->purge filter Filter through Celite® (Quench Catalyst) purge->filter evap Solvent Evaporation filter->evap cryst Recrystallization (EtOAc / Hexane) evap->cryst end_node Final Product: 2,3-Dihydro-1-benzofuran- 2-carboxylic acid cryst->end_node G start Problem: Low Reaction Yield q1 Is the catalyst fresh? start->q1 a1_no Action: Use fresh 10% Pd/C catalyst. q1->a1_no No q2 Is the H2 pressure stable? q1->q2 Yes a1_no->q2 a2_no Action: Check reactor for leaks. q2->a2_no No q3 Is stirring efficient? q2->q3 Yes a2_no->q3 a3_no Action: Increase agitation rate. q3->a3_no No end_node Action: Increase reaction time and monitor by HPLC/TLC. q3->end_node Yes a3_no->end_node

References

Technical Support Center: 2,3-Dihydro-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-2-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, including synthesis, purification, and analysis.

Synthesis & Purification

Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of a key reagent. Ensure all reagents are pure and dry, as contaminants can inhibit the reaction.

  • Side Reactions:

    • Solution: The formation of byproducts is a common cause of low yields. Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products. Depending on the identified byproduct, you may need to adjust the reaction conditions. For instance, if oxidation of the dihydrobenzofuran ring is observed, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Difficult Purification:

    • Solution: These derivatives can sometimes be challenging to purify due to similar polarities of the product and impurities. Experiment with different solvent systems for column chromatography. If the compound is an acid, an acid/base extraction can be an effective purification step. Recrystallization from a suitable solvent system can also significantly improve purity and yield.

  • Starting Material Quality:

    • Solution: Ensure the purity of your starting materials. Impurities in the initial reactants can lead to a cascade of side reactions. If necessary, purify the starting materials before use.

Q2: I am observing an unexpected impurity in my purified this compound derivative. How can I identify and remove it?

A2: The first step is to characterize the impurity.

  • Identification:

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This can provide clues about its structure, such as whether it's a dimer, a product of incomplete reaction, or a degradation product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity.

  • Common Impurities & Removal:

    • Starting Materials: Unreacted starting materials are a common impurity. Optimize your purification strategy, such as using a different gradient in your column chromatography, to improve separation.

    • Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the product. Drying the purified product under high vacuum for an extended period can help remove residual solvents.

    • Oxidized Species: The dihydrobenzofuran ring can be susceptible to oxidation.[1] If an oxidized impurity is identified, consider performing the synthesis and purification under an inert atmosphere.

Analytical & Stability Issues

Q1: My HPLC analysis of a this compound derivative shows peak tailing. What could be the cause and how can I fix it?

A1: Peak tailing in HPLC is a common issue, often related to secondary interactions between the analyte and the stationary phase.[2]

  • Silanol Interactions: The carboxylic acid moiety can interact with free silanol groups on the silica-based stationary phase of the column.

    • Solution: Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce their interaction with your acidic analyte.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.[2]

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3]

Q2: I am seeing inconsistent retention times for my compound during HPLC analysis. What are the likely causes?

A2: Fluctuating retention times can compromise the reliability of your analytical data.

  • Mobile Phase Composition:

    • Solution: Ensure your mobile phase is thoroughly mixed and degassed. If you are using an isocratic method, preparing a single large batch of mobile phase can improve consistency. For gradient methods, ensure the pump's proportioning valves are functioning correctly.[3]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[3]

  • Column Equilibration:

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when changing mobile phase compositions.[4]

Q3: My compound appears to be degrading during storage or analysis. What are the likely degradation pathways and how can I mitigate this?

A3: this compound derivatives can be susceptible to several degradation pathways.

  • Oxidation: The dihydrofuran ring can be prone to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.[1][5]

    • Mitigation: Store samples under an inert atmosphere (nitrogen or argon) and at low temperatures. Protect from light. For analytical solutions, use freshly prepared samples and consider adding an antioxidant if compatible with your analysis.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

    • Mitigation: Store samples in amber vials or protect them from light. Conduct experiments under low-light conditions when possible.

  • Hydrolysis: If the derivative contains an ester or amide functional group, it may be susceptible to hydrolysis, especially at extreme pH values.

    • Mitigation: Control the pH of your solutions and store them at appropriate pH values where the compound is most stable.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound derivatives under forced degradation conditions?

A1: Based on the degradation of related benzofuran and dibenzofuran structures, the following pathways are plausible under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress):[1][6]

  • Oxidative Degradation: The primary site of oxidation is likely the dihydrofuran ring. This can lead to hydroxylation at the 2 or 3 position, followed by potential ring opening to form dihydroxy derivatives and subsequently dicarboxylic acids.[1]

  • Hydrolytic Degradation: Under acidic or basic conditions, derivatives with ester or amide functionalities are prone to hydrolysis to the parent carboxylic acid. The ether linkage in the dihydrofuran ring is generally stable but could be cleaved under harsh acidic conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur. Further decomposition could lead to the fragmentation of the benzofuran ring system.

  • Photodegradation: UV light can induce the formation of radical species, leading to a complex mixture of degradation products. This may involve hydroxylation of the aromatic ring and cleavage of the dihydrofuran ring.

Q2: What are the key considerations for developing a stability-indicating HPLC method for these compounds?

A2: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Forced Degradation: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7]

  • Specificity/Selectivity: The primary goal is to achieve baseline separation between the parent compound and all significant degradation products. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Development: A reversed-phase C18 column is a good starting point. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for the carboxylic acid.

  • Validation: The method must be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Q3: What are the characteristic fragmentation patterns I should look for in the mass spectrum of a this compound derivative?

A3: In electrospray ionization mass spectrometry (ESI-MS), you can expect to see the following characteristic fragments:

  • [M-H]⁻ or [M+H]⁺: The molecular ion will be readily observed in negative or positive ion mode, respectively.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a significant [M-H-44]⁻ or [M+H-44]⁺ ion.[8]

  • Loss of H₂O (18 Da): Loss of water from the molecular ion can also occur.

  • Ring Opening: Fragmentation of the dihydrofuran ring can lead to characteristic losses. For example, cleavage of the C-O and C-C bonds in the dihydrofuran ring can occur.

Data Presentation

The following tables illustrate how quantitative data from degradation studies should be presented for clear comparison.

Table 1: Summary of Forced Degradation Studies for Compound X

Stress ConditionDurationTemperature (°C)% Degradation of Compound XMajor Degradants Formed (and % Area)
0.1 M HCl24 h6015.2DP-1 (8.5%), DP-2 (4.1%)
0.1 M NaOH8 h6025.8DP-3 (15.3%), DP-4 (7.2%)
3% H₂O₂24 h2535.1DP-5 (20.1%), DP-6 (10.5%)
Thermal48 h808.5DP-7 (5.2%)
Photolytic (UV)24 h2512.3DP-8 (7.8%), DP-9 (3.1%)

Table 2: Stability of Compound X in Different pH Buffers at 25°C

pHBuffer SystemTime (days)% Assay of Compound X
2.0Phosphate799.5
4.5Acetate799.2
7.4Phosphate798.8
9.0Borate795.3

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Deposit 1 mL of the stock solution in a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid sample in a hot air oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm (or at the λmax of the compound)

Visualizations

degradation_pathway cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent 2,3-Dihydro-1-benzofuran- 2-carboxylic Acid Derivative hydroxylated Hydroxylated Intermediate parent->hydroxylated [O] hydrolyzed Parent Carboxylic Acid (if ester/amide derivative) parent->hydrolyzed H⁺/OH⁻ decarboxylated Decarboxylated Product parent->decarboxylated Δ photo_products Complex Mixture of Degradation Products parent->photo_products ring_opened Ring-Opened Product (e.g., Dihydroxy Acid) hydroxylated->ring_opened [O]

Caption: Proposed degradation pathways for this compound derivatives.

experimental_workflow start Start: Compound Solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: General experimental workflow for forced degradation studies.

hplc_troubleshooting cluster_tailing Peak Tailing Solutions cluster_shifting_rt Shifting RT Solutions cluster_no_peak No Peak Solutions issue HPLC Issue Peak Tailing Shifting RT No Peak sol1 Add Acid to Mobile Phase sol1->issue:p sol2 Reduce Sample Concentration sol2->issue:p sol3 Clean/Replace Column sol3->issue:p sol4 Use Column Oven sol4->issue:p sol5 Ensure Mobile Phase Homogeneity sol5->issue:p sol6 Adequate Column Equilibration sol6->issue:p sol7 Check for System Leaks sol7->issue:p sol8 Verify Sample Preparation sol8->issue:p sol9 Check Detector Settings sol9->issue:p

Caption: Logical troubleshooting guide for common HPLC issues.

References

Technical Support Center: Synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, focusing on the widely used method of catalytic hydrogenation of benzofuran-2-carboxylic acid.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may have lost its activity due to age or improper storage.Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible.
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or halogen compounds) that poison the catalyst.Purify the starting material (benzofuran-2-carboxylic acid) before use. Use high-purity, degassed solvents.
Incomplete Reaction: The reaction time may be insufficient, or the hydrogen pressure may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or hydrogen pressure.
Poor Substrate Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.Choose a solvent in which the starting material is highly soluble. A solvent mixture can also be employed. Gentle heating may improve solubility, but the temperature should be controlled to avoid side reactions.
Formation of Byproducts Over-hydrogenation: The benzene ring of the benzofuran system can be hydrogenated, leading to the formation of octahydrobenzofuran derivatives.Use a selective catalyst system. Ruthenium nanoparticles have shown high selectivity for the hydrogenation of the furan ring over the benzene ring.[1] Careful monitoring of the reaction and stopping it once the starting material is consumed can also minimize over-hydrogenation.
Hydrogenolysis: Cleavage of the C-O bond in the furan ring can occur, leading to the formation of phenolic acid derivatives.This is a known side reaction in hydrogenation reactions catalyzed by transition metals.[1] Optimizing the catalyst and reaction conditions (e.g., lower temperature, less acidic solvent) can help to minimize this byproduct.
Difficulty in Product Isolation and Purification Catalyst Filtration Issues: Fine particles of the Pd/C catalyst may pass through the filter paper, contaminating the product.Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.
Co-precipitation of Impurities: Byproducts or unreacted starting material may co-precipitate with the desired product during crystallization.Optimize the recrystallization solvent system. A mixture of ethyl acetate and hexane is commonly used for the purification of this compound.[2][3] Column chromatography may be necessary for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently reported method is the catalytic hydrogenation of commercially available benzofuran-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst.[2][3][4] This method selectively reduces the double bond in the furan ring while leaving the benzene ring and the carboxylic acid group intact.

Q2: How do I choose the right solvent for the catalytic hydrogenation?

A2: The choice of solvent is crucial for reaction efficiency and selectivity. The ideal solvent should:

  • Completely dissolve the starting material, benzofuran-2-carboxylic acid.

  • Be inert under the reaction conditions.

  • Allow for easy product isolation.

Commonly used solvents include ethyl acetate, methanol, ethanol, and decalin.[1][2] The polarity of the solvent can influence the reaction rate and selectivity. For instance, in related syntheses of benzofuran derivatives, greener solvents like cyclopentyl methyl ether (CPME) have shown to provide high yields.[5]

Q3: My reaction is very slow. What can I do to speed it up?

A3: A slow reaction rate can be due to several factors. Here are a few things to try:

  • Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation.

  • Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst amount can improve the reaction rate. However, this may also increase the risk of side reactions.

  • Elevate the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may lead to byproduct formation.

  • Ensure Efficient Stirring: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, several other synthetic strategies have been developed. These include:

  • Intramolecular Cyclization Reactions: These methods often involve the formation of the dihydrobenzofuran ring from a suitably substituted phenol derivative.[4][6]

  • Domino Annulation Reactions: Chiral salicyl N-phosphonyl imines can react with bromo malonates in a domino annulation to produce functionalized 2,3-dihydrobenzofuran derivatives.[7]

These alternative routes can be advantageous for creating substituted derivatives or for accessing specific stereoisomers.

Data Presentation

The following table summarizes the influence of different solvents on the synthesis of dihydrobenzofuran derivatives, based on data from related synthetic procedures. It is important to note that the optimal solvent may vary depending on the specific reaction conditions and catalyst used.

SolventReaction TypeSubstrateProductYield/ConversionSelectivityReference
Ethyl AcetateCatalytic HydrogenationBenzofuran-2-carboxylic acidThis compound74%-[2]
DecalinCatalytic HydrogenationBenzofuran2,3-Dihydrobenzofuran88%High[1]
TolueneC-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamide3-Aryl derivative65%-[5]
tert-Amyl alcoholC-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamide3-Aryl derivative81%-[5]
2-Methyltetrahydrofuran (MeTHF)C-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamide3-Aryl derivative86%-[5]
Cyclopentyl methyl ether (CPME)C-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamide3-Aryl derivative93%-[5]
AcetonitrileOxidative CouplingMethyl p-coumarateDihydrobenzofuran neolignanGood ConversionHigh[8]
DichloromethaneOxidative CouplingMethyl p-coumarateDihydrobenzofuran neolignanModerate ConversionModerate[8]
Benzene/AcetoneOxidative CouplingMethyl p-coumarateDihydrobenzofuran neolignanLow ConversionLow[8]

Experimental Protocols

Catalytic Hydrogenation of Benzofuran-2-carboxylic acid

This protocol is adapted from a literature procedure for the synthesis of this compound.[2][3]

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable pressure reactor, dissolve benzofuran-2-carboxylic acid in ethyl acetate.

  • Carefully add 10% Pd/C to the solution under a stream of inert gas (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 48 hours for completion.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve Benzofuran-2-carboxylic acid in Ethyl Acetate add_catalyst Add 10% Pd/C start->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Room Temperature pressurize->react filter Filter through Celite® react->filter evaporate Evaporate Solvent filter->evaporate crystallize Recrystallize evaporate->crystallize product 2,3-dihydro-1-benzofuran- 2-carboxylic acid crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Key Factors Influencing Synthesis cluster_outcomes Experimental Outcomes synthesis Synthesis of this compound solvent Solvent Choice synthesis->solvent catalyst Catalyst Activity & Selectivity synthesis->catalyst conditions Reaction Conditions (Temperature, Pressure, Time) synthesis->conditions yield Product Yield solvent->yield purity Product Purity solvent->purity catalyst->yield byproducts Byproduct Formation catalyst->byproducts conditions->yield conditions->byproducts

Caption: Key factors influencing the synthesis of this compound.

References

Technical Support Center: Hydrogenation of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Catalytic Hydrogenation of Benzofuran-2-Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific chemical transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the hydrogenation of benzofuran-2-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my hydrogenation reaction slow or incomplete?

Answer: A slow or incomplete reaction can be attributed to several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon - Pd/C) may have low activity. This can be due to improper storage, age, or poisoning. Ensure you are using a fresh or properly stored catalyst. For instance, Pd/C can be pyrophoric and its activity can be compromised by exposure to air and moisture.[1][2][3]

  • Hydrogen Pressure: The hydrogen pressure may be insufficient. While some hydrogenations can be performed at atmospheric pressure using a hydrogen balloon, others may require higher pressures in a specialized reactor to proceed at a reasonable rate.[4][5]

  • Reaction Temperature: The temperature might be too low. While many hydrogenations are run at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions or catalyst sintering.

  • Solvent Choice: The solvent can significantly influence the reaction rate. Protic solvents like ethanol or acetic acid can sometimes accelerate the hydrogenation.[1] Ensure your substrate is fully dissolved in the chosen solvent.

  • Catalyst Poisoning: The presence of impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium catalysts include sulfur, nitrogen-containing compounds, and halides.[2][6]

Question 2: My reaction is producing unexpected byproducts. What could be the cause?

Answer: The formation of byproducts is often related to the reaction conditions and the nature of the catalyst.

  • Over-reduction: If the reaction is left for too long or the conditions are too harsh (high temperature or pressure), you might observe the reduction of the carboxylic acid group or even the benzene ring.

  • Catalyst Choice: The choice of catalyst and support can influence selectivity. For the selective hydrogenation of the furan ring in benzofurans, catalysts like ruthenium nanoparticles have also been shown to be effective.[7][8][9] If you are using a highly active catalyst like Raney Nickel, you might see less selective reduction.

  • Substrate Impurities: Impurities in the starting benzofuran-2-carboxylic acid can lead to side reactions. It is crucial to use highly pure starting materials.

Question 3: How do I know if my catalyst is poisoned, and what can I do about it?

Answer: A sudden drop in reaction rate or a complete halt of the reaction is a strong indicator of catalyst poisoning.

  • Identifying the Poison: If you suspect poisoning, you should analyze your starting materials, solvents, and hydrogen source for common catalyst poisons. Sulfur compounds are particularly detrimental to palladium catalysts.[10][11]

  • Mitigation:

    • Purification: Purify your starting materials and solvents to remove potential poisons.

    • Guard Bed: In a flow chemistry setup, a guard bed can be used to trap poisons before they reach the catalyst.

    • Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the hydrogenation of benzofuran-2-carboxylic acid?

A1: 10% Palladium on Carbon (Pd/C) is a commonly used and effective catalyst for the selective hydrogenation of the furan ring in benzofuran-2-carboxylic acid to yield 2,3-dihydro-1-benzofuran-2-carboxylic acid.[4][5]

Q2: What are the typical reaction conditions for this hydrogenation?

A2: A typical procedure involves dissolving benzofuran-2-carboxylic acid in a solvent like ethyl acetate, adding the 10% Pd/C catalyst, and subjecting the mixture to hydrogen pressure (e.g., 65-70 psi) for an extended period (e.g., 48 hours).[4][5]

Q3: How can I safely handle Palladium on Carbon (Pd/C)?

A3: Pd/C is pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Always handle it in an inert atmosphere (e.g., under argon or nitrogen).[1][3] When filtering the catalyst after the reaction, do not allow the filter cake to dry completely in the air. Quench the catalyst on the filter paper with water before disposal.[3]

Q4: Can I reuse the Pd/C catalyst?

A4: While it is possible to reuse the catalyst, its activity may decrease with each cycle due to gradual poisoning or mechanical loss. If you choose to reuse it, ensure it is thoroughly washed and dried under vacuum before the next use. For consistent results, using fresh catalyst for each reaction is often recommended in a research setting.

Q5: What is the role of the carboxylic acid group during the hydrogenation?

A5: The carboxylic acid group is generally stable under the conditions used for the selective hydrogenation of the furan ring with a Pd/C catalyst.[4][5] However, under more forcing conditions or with different catalysts, it could potentially be reduced to an alcohol.

Data Presentation

The following table summarizes the impact of a common catalyst poison, sulfur, on the performance of palladium catalysts in hydrogenation reactions. While this data is for a model reaction (hydrogenation of o-chloronitrobenzene), it illustrates the general trend of how sulfur can affect catalyst activity and selectivity.

CatalystSulfur Content in SupportConversion (%)Selectivity (%)Reference
Pd/AC0%99.961.6[10]
Pd/CS4Optimized S-doping99.999.9[10]

Note: In this specific case, controlled sulfur doping of the carbon support was found to enhance selectivity by modifying the electronic properties of the palladium nanoparticles.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation [4][5]

This protocol describes the hydrogenation of benzofuran-2-carboxylic acid using 10% Palladium on Carbon.

Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Hydrogenation reactor (e.g., Parr shaker) or a flask with a hydrogen balloon setup

Procedure:

  • In a suitable reaction vessel, dissolve benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (e.g., 300 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 20 g) to the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition of the catalyst.

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove any residual air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 65-70 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake. The reaction may take up to 48 hours for completion.

  • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the reaction vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite. Caution: Do not allow the catalyst on the filter paper to dry out. Wash the filter cake with a small amount of ethyl acetate and then quench the catalyst with water before disposal.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexane, 1:6) to obtain pure this compound.

Protocol 2: Regeneration of a Deactivated Pd/C Catalyst

This is a general guideline for regenerating a Pd/C catalyst that has been deactivated by organic residues. For sulfur poisoning, more specific oxidative treatments may be necessary.[12]

Materials:

  • Deactivated Pd/C catalyst

  • Alcoholic solution (e.g., ethanol)

  • Deionized water

  • Alkali solution (e.g., 0.5-1.0% NaOH)

  • Ultrasonic bath

  • Drying oven or vacuum oven

Procedure:

  • Wash the deactivated Pd/C catalyst with an alcohol solution to remove adsorbed organic compounds. Refluxing for 3-8 hours can be effective.[13]

  • Filter the catalyst and wash it multiple times with deionized water.

  • For more stubborn organic fouling, sonicate the catalyst in water.[13]

  • Soak the catalyst in a dilute alkali solution (e.g., 0.5-1.0% NaOH) to remove acidic residues.[13][14]

  • Wash the catalyst with deionized water until the filtrate is neutral.

  • Dry the regenerated catalyst thoroughly in an oven or under vacuum before reuse.

Visualizations

Below are diagrams illustrating key concepts and workflows related to catalyst poisoning in the hydrogenation of benzofuran-2-carboxylic acid.

Catalyst_Poisoning_Pathway cluster_reaction Hydrogenation Reaction cluster_poisoning Catalyst Poisoning Benzofuran-2-carboxylic_acid Benzofuran-2-carboxylic_acid Reaction_Vessel Reaction_Vessel Benzofuran-2-carboxylic_acid->Reaction_Vessel H2 H2 H2->Reaction_Vessel Pd/C_Catalyst Pd/C_Catalyst Pd/C_Catalyst->Reaction_Vessel Deactivated_Catalyst Deactivated_Catalyst Reaction_Vessel->Deactivated_Catalyst Loss of Activity Poisons Poisons Poisons->Reaction_Vessel Impurity (Sulfur, etc.) Regeneration Regeneration Deactivated_Catalyst->Regeneration Attempt to Recover Activity Regeneration->Pd/C_Catalyst Successful Waste Waste Regeneration->Waste Unsuccessful

Caption: Logical workflow of catalyst poisoning and regeneration.

Experimental_Workflow Start Start Dissolve_Substrate Dissolve Benzofuran-2-carboxylic acid in Ethyl Acetate Start->Dissolve_Substrate Add_Catalyst Add 10% Pd/C (under inert atmosphere) Dissolve_Substrate->Add_Catalyst Setup_Hydrogenation Seal Vessel, Purge with H2, Pressurize Add_Catalyst->Setup_Hydrogenation Run_Reaction Stir at Room Temperature (monitor progress) Setup_Hydrogenation->Run_Reaction Workup_Start Vent H2, Purge with Inert Gas Run_Reaction->Workup_Start Filter_Catalyst Filter through Celite (keep catalyst wet) Workup_Start->Filter_Catalyst Evaporate_Solvent Concentrate Filtrate Filter_Catalyst->Evaporate_Solvent Recrystallize Recrystallize Crude Product Evaporate_Solvent->Recrystallize Final_Product 2,3-Dihydro-1-benzofuran- 2-carboxylic acid Recrystallize->Final_Product

Caption: Experimental workflow for hydrogenation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzofuran-2-Carboxylic Acid and 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related heterocyclic compounds: the aromatic benzofuran-2-carboxylic acid and its saturated analogue, 2,3-dihydro-1-benzofuran-2-carboxylic acid. This analysis is based on experimental data from scientific literature, focusing on their potential as scaffolds in drug discovery, particularly in anticancer and anti-inflammatory applications.

Introduction

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The exploration of the biological potential of both the aromatic benzofuran ring system and its dihydro derivative allows for a deeper understanding of how the saturation of the furan ring influences the molecule's interaction with biological targets. This guide will delve into a direct comparison of their anticancer and NF-κB inhibitory activities, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview

While data on the parent carboxylic acids is limited, a significant study by Choi et al. (2015) provides a direct comparison of a series of N-(substituted)phenylamide derivatives of both benzofuran-2-carboxylic acid and 2,3-dihydrobenzofuran-2-carboxylic acid.[2] This allows for an objective assessment of the two scaffolds in a consistent chemical context.

Compound ScaffoldDerivativeTarget/AssayCell LineIC50 (µM)Reference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)Anticancer (Cytotoxicity)ACHN (Renal)2.37[2]
HCT15 (Colon)2.20[2]
MM231 (Breast)2.48[2]
NUGC-3 (Gastric)5.86[2]
NCI-H23 (Lung)2.68[2]
PC-3 (Prostate)2.74[2]
N-(4'-hydroxy)phenylamide (3m)NF-κB Inhibition (LPS-induced)RAW 264.71.8[2]
This compound N-(4'-hydroxy)phenylamideAnticancer (Cytotoxicity)ACHN (Renal)> 50[2]
HCT15 (Colon)> 50[2]
MM231 (Breast)> 50[2]
NUGC-3 (Gastric)> 50[2]
NCI-H23 (Lung)> 50[2]
PC-3 (Prostate)> 50[2]
N-(4'-hydroxy)phenylamideNF-κB Inhibition (LPS-induced)RAW 264.715.4[2]

Key Observation: The data strongly suggests that the aromatic benzofuran-2-carboxamide scaffold is significantly more potent in both anticancer and NF-κB inhibitory activities compared to its 2,3-dihydro counterpart when derivatized as N-(4'-hydroxy)phenylamide. The saturation of the furan ring leads to a substantial decrease in biological activity in this context.[2]

Mandatory Visualizations

Experimental Workflow: Anticancer and NF-κB Inhibition Screening

G General Workflow for Screening Biological Activity cluster_0 Compound Synthesis cluster_1 In Vitro Anticancer Screening cluster_2 NF-κB Inhibition Assay start Design & Synthesize Derivatives of: - Benzofuran-2-carboxylic acid - this compound cell_culture Culture Human Cancer Cell Lines (e.g., ACHN, HCT15, MM231, etc.) start->cell_culture macrophage_culture Culture RAW 264.7 Macrophage Cells start->macrophage_culture treatment Treat cells with synthesized compounds at various concentrations cell_culture->treatment srb_assay Perform Sulforhodamine B (SRB) Assay to measure cell viability treatment->srb_assay ic50_calc_cancer Calculate IC50 values (Concentration for 50% growth inhibition) srb_assay->ic50_calc_cancer lps_stimulation Stimulate cells with Lipopolysaccharide (LPS) to induce NF-κB activation macrophage_culture->lps_stimulation compound_treatment_nfkb Treat cells with synthesized compounds lps_stimulation->compound_treatment_nfkb nfkb_activity_assay Measure NF-κB transcriptional activity (e.g., Luciferase Reporter Assay) compound_treatment_nfkb->nfkb_activity_assay ic50_calc_nfkb Calculate IC50 values (Concentration for 50% NF-κB inhibition) nfkb_activity_assay->ic50_calc_nfkb

Caption: Workflow for evaluating anticancer and NF-κB inhibitory activities.

Signaling Pathway: NF-κB Activation and Inhibition

G Simplified NF-κB Signaling Pathway and Point of Inhibition cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_NFkB:f0->IkB Leads to degradation of IκB NFkB_nucleus NF-κB (Active) IkB_NFkB:f1->NFkB_nucleus NF-κB translocates to nucleus Inhibitor Benzofuran/Dihydrobenzofuran Derivatives Inhibitor->IKK Inhibits Gene Target Gene Transcription (Inflammatory Response) NFkB_nucleus->Gene Initiates

Caption: Inhibition of the NF-κB signaling pathway by the compounds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Anticancer Activity (Sulforhodamine B Assay)[2]
  • Cell Culture: Human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 3-6 x 10⁴ cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of benzofuran-2-carboxylic acid and this compound) for 48 hours.

  • Cell Fixation: The cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are stained with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris buffer.

  • Data Acquisition: The optical density is measured at 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curves.

NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)[2]
  • Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently co-transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK control plasmid.

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with the test compounds for 30 minutes.

  • LPS Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.

  • Cell Lysis: The cells are harvested and lysed using a reporter lysis buffer.

  • Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The NF-κB transcriptional activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

  • IC50 Calculation: The concentration of the compound that inhibits LPS-induced NF-κB transcriptional activity by 50% (IC50) is determined.

Conclusion

The comparative data presented in this guide, primarily from studies on N-phenylamide derivatives, indicates a clear structure-activity relationship. The aromaticity of the benzofuran ring in benzofuran-2-carboxylic acid appears to be crucial for potent anticancer and NF-κB inhibitory activities. The saturation of the furan ring in this compound leads to a significant loss of this potency.

References

A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran-2-carboxylic acid amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds across various therapeutic targets, including their roles as anticancer agents, inhibitors of nuclear factor-kappa B (NF-κB), poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, and serotonin 3 (5-HT3) receptor antagonists. The information presented herein is compiled from various studies to aid in the rational design of novel and more potent therapeutic agents.

Anticancer and NF-κB Inhibitory Activity

A series of this compound N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against several human cancer cell lines and their ability to inhibit NF-κB transcriptional activity. The general structure-activity relationships are summarized below.

Table 1: SAR of this compound Amides as Anticancer and NF-κB Inhibitors

Compound IDR (Substitution on Phenylamide)Cytotoxicity (GI50, µM) vs. HCT15 (Colon Cancer)NF-κB Inhibition (IC50, µM)
1a H> 50> 10
1b 4'-OCH38.74.2
1c 4'-F15.26.8
1d 4'-Cl10.55.1
1e 4'-OH2.41.5
1f 3',4'-(OCH3)26.33.7

Data is representative and compiled from findings reported in literature for illustrative comparison.[1][2][3]

The SAR studies for anticancer and NF-κB inhibitory activities reveal several key insights. Substitution on the N-phenyl ring significantly influences the biological activity. Electron-donating groups, particularly a hydroxyl group at the 4'-position, tend to enhance both cytotoxicity and NF-κB inhibition.[1][2] The presence of hydrophobic groups on the N-phenyl ring has also been noted to potentiate NF-κB inhibitory activity.[1]

Logical Relationship of SAR for Anticancer Activity

SAR_Anticancer cluster_scaffold 2,3-Dihydro-1-benzofuran-2-carboxamide Core cluster_modifications Modifications on N-Phenyl Ring cluster_activity Anticancer & NF-κB Inhibitory Activity Scaffold Unsubstituted Unsubstituted (R=H) ElectronDonating Electron-Donating (e.g., 4'-OH, 4'-OCH3) ElectronWithdrawing Electron-Withdrawing (e.g., 4'-F, 4'-Cl) LowActivity Low Activity Unsubstituted->LowActivity Leads to HighActivity High Activity ElectronDonating->HighActivity Significantly Increases ModerateActivity Moderate Activity ElectronWithdrawing->ModerateActivity Moderately Increases

Caption: SAR logic for anticancer activity of N-phenyl substituted amides.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB p50/p65 (NF-κB) NFkB->IkB bound to NFkB_n p50/p65 NFkB->NFkB_n translocates to IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA Gene Inflammatory Gene Transcription DNA->Gene Inhibitor 2,3-Dihydro-1-benzofuran- 2-carboxylic acid amides Inhibitor->IKK inhibit

Caption: Inhibition of the canonical NF-κB signaling pathway.

PARP-1 Inhibitory Activity

Novel substituted 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair.

Table 2: SAR of 2,3-Dihydrobenzofuran-7-carboxamides as PARP-1 Inhibitors

Compound IDR1 (at position 5)R2 (at position 2)PARP-1 Inhibition (IC50, µM)
2a HH9.45
2b FH2.12
2c HCH3>10
2d FCH32.45
2e H3',4'-dihydroxybenzylidene0.531

Data is representative and compiled from findings reported in literature for illustrative comparison.[4][5][6][7]

For PARP-1 inhibition, substitutions at both the 2 and 5-positions of the 2,3-dihydrobenzofuran ring are critical. A fluorine atom at the 5-position generally increases potency.[4] Furthermore, extended modifications at the 2-position with substituted benzylidene moieties have been shown to be highly effective, with a 3',4'-dihydroxybenzylidene group leading to a significant enhancement in inhibitory activity.[4][5]

Experimental Workflow for SAR Studies

SAR_Workflow Start Start Lead_ID Lead Compound Identification (e.g., HTS, Fragment Screening) Start->Lead_ID Synthesis Synthesis of Analogue Library (Systematic Structural Modifications) Lead_ID->Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., Enzymatic, Binding, Cell-based assays) Synthesis->In_Vitro_Screening Data_Analysis Data Analysis & SAR Determination In_Vitro_Screening->Data_Analysis In_Vivo_Testing In Vivo Efficacy & PK/PD Studies (for promising candidates) In_Vitro_Screening->In_Vivo_Testing SAR_Model Develop SAR Model Data_Analysis->SAR_Model Design_New Design of New Analogues (Based on SAR) SAR_Model->Design_New Design_New->Synthesis Lead_Opt Lead Optimization In_Vivo_Testing->Lead_Opt End End Lead_Opt->End

Caption: General experimental workflow for SAR studies.

5-HT3 Receptor Antagonistic Activity

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists.

Table 3: SAR of 2,3-Dihydrobenzofuran-7-carboxamides as 5-HT3 Receptor Antagonists

Compound IDR1 (at position 2)R2 (at position 5)Amide Moiety5-HT3 Receptor Affinity (Ki, nM)
3a HH(S)-1-azabicyclo[2.2.2]oct-3-yl2.5
3b (2S)-CH3H(S)-1-azabicyclo[2.2.2]oct-3-yl0.8
3c (2R)-CH3H(S)-1-azabicyclo[2.2.2]oct-3-yl1.5
3d 2,2-(CH3)2H(S)-1-azabicyclo[2.2.2]oct-3-yl0.2
3e 2,2-(CH3)2Cl(S)-1-azabicyclo[2.2.2]oct-3-yl0.055

Data is representative and compiled from findings reported in literature for illustrative comparison.[8][9][10]

The SAR for 5-HT3 receptor antagonism highlights the importance of stereochemistry and substitution patterns. The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring enhances activity, with a dimethyl substitution being optimal.[8][10] Specifically, the (2S)-methyl group contributes more to the potency than the (2R)-methyl group.[8][10] A chloro substituent at the 5-position further increases the affinity for the 5-HT3 receptor.[9][10] The nature of the azabicyclic amide moiety is also crucial, with the (S)-1-azabicyclo[2.2.2]oct-3-yl group being preferred.[8][10]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[8][11][12][13][14]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luminescence Measurement: Add luciferase assay reagent to the cell lysate and measure the firefly luminescence. Subsequently, add Stop & Glo® reagent and measure the Renilla luminescence for normalization.[4][5][15][16][17]

PARP-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against the PARP-1 enzyme.

  • Reaction Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding β-NAD+. Incubate at room temperature.

  • Detection: The assay measures the consumption of NAD+, which is converted to a fluorescent product. The fluorescence is measured using a microplate reader. The decrease in fluorescence corresponds to the inhibition of PARP-1 activity.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.[18][19][20][21]

5-HT3 Receptor Binding Assay

This radioligand binding assay measures the affinity of compounds for the 5-HT3 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of the test compound. Include a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds.[1][22][23]

References

in vivo efficacy of 2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives in cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of selected benzofuran derivatives in preclinical cancer models. While direct in vivo data for 2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives is limited in publicly available literature, this guide presents data on structurally related benzofuran compounds to illustrate the potential anti-cancer activity of this chemical class. The information herein is supported by experimental data from various studies, offering insights for further research and development.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of two distinct benzofuran derivatives in different cancer xenograft models. It is important to note that these compounds are not direct derivatives of this compound but represent the broader benzofuran scaffold.

Table 1: In Vivo Anti-cancer Efficacy of Benzofuran Piperazine Derivative 1.19 in an MDA-MB-231 Human Breast Cancer Xenograft Model [1][2]

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21Reference
Vehicle Control-0[1]
Derivative 1.195058.7[1][2]
Doxorubicin (Standard)572.4[1]

Table 2: In Vivo Anti-cancer Efficacy of Benzofuran Derivative S6 in a QGY-7401 Human Liver Cancer Xenograft Model [3][4]

Treatment GroupEfficacy OutcomeReference
Benzofuran Derivative S6Growth suppression of xenograft tumors was observed.[3][4]
Accompanied by in vivo inhibition of phospho-histone H3 (Ser 10), a biomarker of Aurora B kinase activity.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

MDA-MB-231 Xenograft Model (for Benzofuran Piperazine Derivative 1.19)
  • Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: MDA-MB-231 cells are cultured and harvested during the exponential growth phase. A suspension of 5 x 10^6 cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The benzofuran piperazine derivative 1.19 is administered intraperitoneally (i.p.) at a dose of 50 mg/kg. The vehicle control group receives the vehicle solution, and a positive control group is treated with a standard chemotherapeutic agent like doxorubicin (5 mg/kg, i.p.).

  • Efficacy Evaluation: Tumor volume is measured periodically (e.g., twice a week) using calipers. The study duration is typically 21 days. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Animal body weight is also monitored as an indicator of toxicity.[1][2]

QGY-7401 Xenograft Model (for Benzofuran Derivative S6)
  • Cell Line: Human liver cancer cell line QGY-7401.

  • Animal Model: Nude mice.

  • Tumor Implantation: QGY-7401 cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are established, mice are treated with the benzofuran derivative S6. The specific dose, route of administration, and treatment schedule were not detailed in the available abstract.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess the levels of biomarkers such as phospho-histone H3 (Ser 10) to confirm the mechanism of action.[3][4]

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to exhibit potent cytotoxic activities in vitro against a range of human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.[5] A key mechanism of action for some of these derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.[5]

Other benzofuran derivatives, such as compound S6, have been identified as inhibitors of Aurora B kinase, a key regulator of mitosis.[3][4] Overexpression of Aurora B is common in many cancers, and its inhibition can lead to defects in cell division and subsequent cancer cell death.

NF-κB Signaling Pathway in Cancer

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Cancer cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines (TNF-α, IL-1)->Receptor Growth Factors Growth Factors Growth Factors->Receptor Carcinogens Carcinogens Carcinogens->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκB->Proteasome ubiquitination & degradation label_inhibition inhibition IκB->label_inhibition NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocation Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes activates transcription Proliferation Proliferation Target Genes->Proliferation Survival Survival Target Genes->Survival Angiogenesis Angiogenesis Target Genes->Angiogenesis Metastasis Metastasis Target Genes->Metastasis label_inhibition->NF-κB (p50/p65)

NF-κB signaling pathway in cancer.
Aurora B Kinase Signaling Pathway in Cancer

Aurora B kinase is a key component of the chromosomal passenger complex, which ensures proper chromosome segregation during mitosis. Its overexpression in cancer cells can lead to aneuploidy and genomic instability, contributing to tumor progression.

Aurora_B_Kinase_Signaling_Pathway Aurora B Kinase Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora B Kinase Aurora B Kinase Anaphase Anaphase Metaphase->Anaphase Kinetochore Proteins Kinetochore Proteins Telophase Telophase Anaphase->Telophase Centralspindlin Centralspindlin Cytokinesis Cytokinesis Histone H3 Histone H3 Aurora B Kinase->Histone H3 phosphorylates (Ser10) Aurora B Kinase->Kinetochore Proteins phosphorylates Aurora B Kinase->Centralspindlin phosphorylates INCENP INCENP Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Microtubule Attachment Microtubule Attachment Kinetochore Proteins->Microtubule Attachment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Microtubule Attachment->Spindle Assembly Checkpoint Centralspindlin->Cytokinesis Benzofuran Derivative S6 Benzofuran Derivative S6 Benzofuran Derivative S6->Aurora B Kinase inhibits

Aurora B kinase signaling pathway.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of a novel anti-cancer compound is outlined below.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., MDA-MB-231, QGY-7401) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous Injection) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model Preparation (Immunodeficient Mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Compound Administration (Vehicle, Test Compound, Standard Drug) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Euthanasia Data_Collection->Endpoint Analysis 9. Data Analysis & Interpretation (Tumor Growth Inhibition, Statistical Analysis) Endpoint->Analysis

References

Comparative Analysis of Dihydrobenzofuran Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of dihydrobenzofuran derivatives based on their performance in molecular docking simulations against various protein targets. The information presented is collated from several computational studies, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data. Dihydrobenzofurans are recognized as "privileged structures" in medicinal chemistry, frequently utilized as scaffolds for designing inhibitors for a range of biological targets.[1]

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies, comparing the binding affinities and inhibitory constants of different dihydrobenzofuran derivatives against their respective protein targets.

Target ProteinDerivative/CompoundRoleBinding Energy (kcal/mol)Predicted Inhibition Constant (Kᵢ)Key Interacting Residues
DHFR (Bacterial) Compound 8eTest Compound~ -8.0Not SpecifiedH-bond and hydrophobic interactions[2]
Bovine Serum Albumin (BSA) BF1 (Benzomonofuran)Test CompoundLower Affinity (Predicted)28.4 ± 10.1 nM (k D)Housed in the interior of the protein[3][4]
Bovine Serum Albumin (BSA) BDF1 (Benzodifuran)Test CompoundHigher Affinity (Predicted)142.4 ± 64.6 nM (k D)Binds at the interface between two monomers[3][4]
Acetylcholinesterase (AChE) Compound 7cTest InhibitorNot Specified0.058 µM (IC₅₀)Good binding mode in the active site[5]
Acetylcholinesterase (AChE) Compound 7eTest InhibitorNot Specified0.086 µM (IC₅₀)Similar binding mode to native ligand[5]
Acetylcholinesterase (AChE) DonepezilKnown InhibitorNot Specified0.049 µM (IC₅₀)Native Ligand[5]
EGFR (Illustrative) 6-Methyl-2,3-diphenyl-1-benzofuranTest Compound-9.86.8 µMLeu718, Val726, Ala743, Met793, Leu844[6]
EGFR (Illustrative) GefitinibKnown Inhibitor-10.50.9 µMLeu718, Val726, Lys745, Thr790, Met793, Asp855[6]

Note: The data presented is compiled from multiple independent studies. Direct comparison of binding energies across different studies, targets, and software may not be appropriate. The EGFR data is illustrative of a typical comparative output.[6]

Experimental Protocols: Molecular Docking Methodology

Molecular docking has become an essential tool in drug discovery for predicting the interaction between a small molecule and a protein at the atomic level.[2][7] The general protocol followed in the cited studies is outlined below.

1. Receptor Preparation:

  • Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preprocessing: Non-essential components such as water molecules, co-crystallized ligands, and co-factors are typically removed from the PDB file.[6]

  • Hydrogen Addition: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.[6]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the dihydrobenzofuran derivatives are drawn and converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[6]

3. Docking Simulation:

  • Grid Generation: A docking grid is defined around the active site of the target protein to specify the search space for the ligand.

  • Execution: Docking simulations are performed using software such as AutoDock Vina.[6] This process calculates the binding energies for multiple possible conformations (poses) of the ligand within the receptor's active site. In some studies, ensemble docking is used, where multiple crystal structures of the target protein are utilized to account for protein flexibility.[8][9]

4. Analysis of Results:

  • Pose Selection: The output files are analyzed to identify the binding pose with the most favorable (lowest) binding energy.[6][7]

  • Interaction Analysis: The best binding pose for each ligand is visualized within the receptor's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[2][6][10] This analysis helps in understanding the structural basis of the ligand's affinity and selectivity.

Mandatory Visualizations

The following diagrams illustrate a typical workflow for comparative docking studies and a simplified signaling pathway where a dihydrobenzofuran derivative may act as an inhibitor.

cluster_prep Preparation Stage cluster_docking Simulation Stage cluster_analysis Analysis Stage PDB 1. Protein Structure (from PDB) PrepP Prepared Protein PDB->PrepP Remove water, add hydrogens Ligands 2. Ligand Structures (Dihydrobenzofuran Derivatives) PrepL Prepared Ligands Ligands->PrepL Energy Minimization Grid 3. Define Binding Site (Grid Generation) PrepP->Grid Dock 4. Run Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Results 5. Poses & Binding Energies Dock->Results Analysis 6. Analyze Interactions (H-Bonds, Hydrophobic) Results->Analysis Compare 7. Comparative Analysis (vs. Known Inhibitors) Analysis->Compare cluster_pathway Simplified PDE1B Signaling ATP ATP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC converts GTP GTP GTP->AC_GC converts cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP PDE1B PDE1B Enzyme cAMP_cGMP->PDE1B hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1B->AMP_GMP Response Cellular Response (e.g., Learning, Memory) PKA_PKG->Response Inhibitor Dihydrobenzofuran Derivative Inhibitor->PDE1B inhibits

References

Comparative Guide to the Anti-inflammatory Activity of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of 2,3-dihydro-1-benzofuran-2-carboxylic acid and its analogs. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] This document collates experimental data from various studies to facilitate an objective comparison of the performance of different derivatives, offering insights for future drug discovery and development efforts.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages, which is a key mediator in inflammatory processes.[1] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS).[1] Furthermore, these compounds have been shown to target cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the biosynthesis of prostaglandins (PGs) that mediate inflammation.[4][5][6] The modulation of major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is also a crucial aspect of their mechanism.[7][8]

Anti_inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKKα/β TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates Benzofuran Benzofuran Analogs Benzofuran->MAPK inhibits Benzofuran->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cell_culture RAW 264.7 Cell Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment Treatment with Analogs lps_stimulation->compound_treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) compound_treatment->no_assay cytokine_assay Cytokine/PGE2 Assay (ELISA) compound_treatment->cytokine_assay cox_assay COX-1/COX-2 Inhibition Assay compound_treatment->cox_assay analysis_invitro analysis_invitro no_assay->analysis_invitro Calculate IC50 cytokine_assay->analysis_invitro cox_assay->analysis_invitro animal_model Animal Model (e.g., Wistar Rats) compound_admin Compound Administration (Oral) animal_model->compound_admin inflammation_induction Inflammation Induction (Carrageenan Injection) compound_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

References

A Head-to-Head Comparison of Dihydrobenzofuran PPARα Agonists and Fibrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of a novel dihydrobenzofuran PPARα agonist, LY-518674, with the widely used fibrate, fenofibrate. The information presented is intended to inform research and development efforts in the field of lipid-lowering therapies.

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a well-established therapeutic target for dyslipidemia. Fibrates, the conventional PPARα agonists, have been in clinical use for decades to lower triglycerides and raise high-density lipoprotein cholesterol (HDL-C). However, the development of newer, more potent, and selective PPARα agonists, such as those from the dihydrobenzofuran class, offers the potential for improved efficacy and safety profiles. This guide focuses on a direct comparison of LY-518674, a dihydrobenzofuran derivative, and fenofibrate.

Mechanism of Action: PPARα Activation

Both dihydrobenzofuran agonists and fibrates exert their therapeutic effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased expression.

Key downstream effects of PPARα activation include:

  • Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins.

  • Increased apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) expression: These are the major protein components of HDL, and their increased synthesis leads to higher HDL-C levels.

  • Decreased apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.

  • Increased fatty acid uptake and β-oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

Quantitative Comparison of Efficacy

The following tables summarize the in vitro potency and in vivo lipid-modifying effects of LY-518674 and fenofibrate based on available preclinical and clinical data.

Table 1: In Vitro PPARα Activation

CompoundPPARα EC50 (nM)Selectivity for PPARα vs. PPARγReference
LY-51867442~300-fold[1]
Fenofibric Acid (active metabolite of Fenofibrate)30,000Lower[1]

Table 2: In Vivo Efficacy in Human ApoA-I Transgenic Mice

TreatmentDoseChange in HDL-CChange in TriglyceridesReference
LY-51867410 mg/kg↑ 208%↓ 60%[2]
Fenofibrate100 mg/kg↑ 50%↓ 50%[2]

Table 3: Clinical Efficacy in Patients with Metabolic Syndrome (8-week treatment)

TreatmentDoseChange in TriglyceridesChange in HDL-CChange in VLDL-CReference
LY-518674100 µ g/day ↓ 30%No significant change↓ 38%[3]
Placebo-↑ 7%No significant changeNo significant change[3]

Note: A direct head-to-head clinical trial comparing LY-518674 with a fibrate was not identified. The data for fenofibrate's clinical efficacy is well-established from numerous trials, typically showing a 30-50% reduction in triglycerides and a 10-20% increase in HDL-C.

Experimental Protocols

In Vitro PPARα Transactivation Assay

Objective: To determine the functional potency of a compound in activating the PPARα receptor.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., LY-518674 or fenofibric acid) or vehicle control for 24 hours.

  • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control for transfection efficiency (e.g., β-galactosidase activity or total protein concentration). The concentration-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated.

In Vivo Dyslipidemia Model in Human ApoA-I Transgenic Mice

Objective: To evaluate the in vivo efficacy of a PPARα agonist on lipid and lipoprotein metabolism in a relevant animal model.

Methodology:

  • Animal Model: Human apolipoprotein A-I (ApoA-I) transgenic mice are used. These mice express the human ApoA-I gene, providing a more clinically relevant model for studying HDL metabolism.

  • Housing and Diet: Mice are housed in a controlled environment and fed a standard chow diet.

  • Compound Administration: Animals are randomly assigned to treatment groups and receive the test compound (e.g., LY-518674), a comparator (e.g., fenofibrate), or vehicle control daily by oral gavage for a specified period (e.g., 7 days).

  • Blood Collection: At the end of the treatment period, blood samples are collected from the mice.

  • Lipid Analysis: Plasma is separated, and levels of total cholesterol, HDL-C, and triglycerides are determined using enzymatic assays.

  • Data Analysis: Lipid levels in the treatment groups are compared to the vehicle control group to determine the percentage change.

Signaling Pathway and Experimental Workflow Diagrams

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Agonist Dihydrobenzofuran or Fibrate PPARa_RXR PPARα RXR Agonist->PPARa_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Produces Proteins Proteins (e.g., LPL, ApoA-I) mRNA->Proteins Translates to Lipid_Metabolism ↑ Triglyceride Clearance ↑ HDL Formation ↓ Triglyceride Synthesis Proteins->Lipid_Metabolism

Figure 1. PPARα Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2) Transfection Transfection with PPARα-LBD & Reporter Plasmids Cell_Culture->Transfection Compound_Treatment Treatment with Agonist Transfection->Compound_Treatment Luciferase_Assay Luciferase Assay Compound_Treatment->Luciferase_Assay EC50_Determination EC50 Determination Luciferase_Assay->EC50_Determination Efficacy_Assessment Efficacy Assessment EC50_Determination->Efficacy_Assessment Correlates with Animal_Model Animal Model (e.g., hApoA-I Transgenic Mice) Drug_Administration Oral Administration of Agonist Animal_Model->Drug_Administration Blood_Sampling Blood Sampling Drug_Administration->Blood_Sampling Lipid_Analysis Plasma Lipid Analysis (TG, HDL-C) Blood_Sampling->Lipid_Analysis Lipid_Analysis->Efficacy_Assessment

Figure 2. Experimental Workflow.

Safety and Tolerability

Fibrates are generally well-tolerated, with the most common side effects being gastrointestinal disturbances. More serious but less common side effects include myopathy (especially when co-administered with statins) and an increase in serum creatinine.

In a clinical study, LY-518674 was administered for 8 weeks. However, the study was discontinued early as a precautionary measure due to the observation of fatty liver deposits in a separate trial with primates receiving the same compound[3]. This highlights a potential safety concern for this specific dihydrobenzofuran agonist that requires further investigation.

Conclusion

The dihydrobenzofuran PPARα agonist LY-518674 demonstrates significantly higher in vitro potency and greater in vivo efficacy in increasing HDL-C in a preclinical model compared to the fibrate fenofibrate.[1][2] However, clinical data for LY-518674 is limited, and a potential for liver-related side effects has been noted.[3] Fibrates, while less potent, have a well-established and generally acceptable safety profile from extensive clinical use. Further research is necessary to fully elucidate the benefit-risk profile of dihydrobenzofuran PPARα agonists and to determine if their enhanced potency translates into superior clinical outcomes with an acceptable safety margin compared to traditional fibrates.

References

Assessing the Selectivity of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold has emerged as a promising framework in the design of targeted enzyme inhibitors. Its structural rigidity and synthetic tractability have led to the development of potent inhibitors against various enzyme classes, including protein kinases, bromodomains, and components of inflammatory signaling pathways. A critical aspect of the preclinical development of these inhibitors is the comprehensive assessment of their selectivity. High selectivity is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of the selectivity of this compound-based inhibitors against different enzyme targets, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The selectivity of an inhibitor is a measure of its potency against a specific target relative to its activity against other, often related, enzymes. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) for the primary target versus a panel of other enzymes.

Kinase Inhibitor Selectivity

Derivatives of the benzofuran-2-carboxylic acid scaffold have been identified as potent inhibitors of the Pim-1 kinase, a serine/threonine kinase implicated in cancer. To assess the selectivity of these inhibitors, comprehensive screening against a large panel of kinases is essential.

One notable example is a potent benzofuran-2-carboxylic acid-based Pim-1 inhibitor, compound 29, which was evaluated against a panel of 442 kinases. The results demonstrated good selectivity for the Pim kinase family, indicating a favorable off-target profile within the kinome.[1]

Table 1: Kinase Selectivity Profile of a Benzofuran-2-carboxylic Acid-Based Pim-1 Inhibitor

Kinase FamilyRepresentative KinasesInhibitionSelectivity
Pim Kinases Pim-1, Pim-2 Potent Inhibition High
Other Kinase Families(Various)Minimal InhibitionGood

Note: This table summarizes the findings for compound 29 as described in Xiang et al. (2011). Detailed quantitative data from large kinase panel screens are often found in the supplementary information of such publications.

Bromodomain Inhibitor Selectivity

The 2,3-dihydrobenzofuran core has also been utilized to develop highly potent and selective inhibitors of the Bromo and Extra Terminal domain (BET) family of proteins, which are epigenetic readers. Specifically, derivatives have been engineered to exhibit remarkable selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of these proteins.[2][3]

Table 2: Selectivity of a 2,3-Dihydrobenzofuran Derivative against BET Bromodomains

CompoundTargetpIC50Selectivity (BD2 vs. BD1)
GSK852 (Inhibitor 71) BRD4 BD2 High >1000-fold [2][3]
BRD4 BD1Low

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound derivatives have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This pathway is a central regulator of inflammation, and its inhibition can modulate the expression of pro-inflammatory genes. While a broad selectivity panel, as seen with kinases, is less common for signaling pathway inhibitors, selectivity can be assessed by examining the effects on different inflammatory stimuli and downstream targets.

For instance, certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of inhibitor selectivity.

Protocol 1: Kinase Selectivity Profiling (General)

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology: Large-scale kinase inhibitor profiling is often performed using radiometric assays or fluorescence-based methods.

Example using a Radiometric Assay (e.g., HotSpot™):

  • Compound Preparation: Serially dilute the test compound to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, combine the recombinant kinase, a specific peptide or protein substrate, and the diluted test compound.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Binding

Objective: To measure the binding affinity of an inhibitor to a specific bromodomain.

Methodology: TR-FRET is a robust, homogeneous assay format for studying protein-ligand interactions.

Materials:

  • Recombinant bromodomain protein (e.g., BRD4 BD1 or BD2) tagged with a donor fluorophore (e.g., Europium chelate).

  • A biotinylated, acetylated histone peptide ligand that binds to the bromodomain.

  • An acceptor fluorophore (e.g., Allophycocyanin (APC)) conjugated to streptavidin.

  • Test inhibitor (this compound derivative).

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor.

  • Assay Plate Preparation: Add the diluted inhibitor to the wells of a microplate.

  • Reagent Addition: Add a mixture of the Europium-labeled bromodomain and the biotinylated histone peptide to the wells.

  • Incubation: Incubate the plate to allow for binding equilibration.

  • Detection Reagent Addition: Add the streptavidin-APC conjugate to the wells.

  • Final Incubation: Incubate the plate to allow the streptavidin-APC to bind to the biotinylated peptide.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader (excitation of the donor and measurement of emission from both donor and acceptor).

  • Data Analysis: The binding of the inhibitor displaces the histone peptide, leading to a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve of the FRET signal versus inhibitor concentration.[6][7][8]

Visualizations

Signaling Pathway Diagram

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB p50/p65 IκBα->NF-κB sequesters IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nuc p50/p65 NF-κB->NF-κB_nuc translocates Ub Ubiquitination & Degradation IκBα_P->Ub Ub->NF-κB releases Inhibitor 2,3-Dihydro-1-benzofuran- 2-carboxylic acid derivative Inhibitor->IKK_Complex inhibits (potential target) DNA DNA NF-κB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Workflow Diagram

G TR-FRET Bromodomain Binding Assay Workflow Start Start Compound_Dilution Prepare serial dilution of test inhibitor Start->Compound_Dilution Plate_Setup Add diluted inhibitor to 384-well plate Compound_Dilution->Plate_Setup Reagent_Addition Add Eu-Bromodomain and Biotin-Peptide mixture Plate_Setup->Reagent_Addition Incubation1 Incubate for binding equilibration Reagent_Addition->Incubation1 Detection_Addition Add Streptavidin-APC Incubation1->Detection_Addition Incubation2 Incubate for SA-APC binding Detection_Addition->Incubation2 Read_Plate Measure TR-FRET signal (Ex: 340nm, Em: 620/665nm) Incubation2->Read_Plate Data_Analysis Calculate IC50 from dose-response curve Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TR-FRET based bromodomain inhibitor assay.

References

Comparative Cross-Reactivity Profiling of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selectivity and off-target interactions of a versatile scaffold.

The 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a diverse array of biological entities.[1] Derivatives of this core have demonstrated significant potential in therapeutic areas ranging from oncology to neurodegenerative diseases and inflammation. This guide provides a comparative analysis of their cross-reactivity profiles, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of selective drug candidates.

Cannabinoid Receptor Agonists

A notable class of this compound derivatives has been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a key target for treating neuropathic pain and inflammatory disorders without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[2]

Comparative Binding Affinity and Selectivity

The following table summarizes the binding affinities and selectivity of representative this compound derivatives for human CB1 and CB2 receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity Index (CB1/CB2)
MDA7 (18) >1000018 ± 5>555
MDA104 (33, S-enantiomer of 18) 4800 ± 12007.4 ± 1.5>648
R-enantiomer of 18 >100001600 ± 400>6.25
MDA42 (19) >100002.4 ± 0.5>4166
MDA39 (30) >100003.5 ± 0.8>2857

Data sourced from reference[2].

The data clearly indicates that these derivatives exhibit high selectivity for the CB2 receptor over the CB1 receptor. Notably, the stereochemistry at the C2 position of the dihydrobenzofuran ring plays a crucial role in activity, with the S-enantiomer (MDA104) being the more active form.[2]

Experimental Protocols

Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compounds for CB1 and CB2 receptors.

  • Method: Membranes from CHO cells stably expressing human CB1 or CB2 receptors were used.

    • For CB1 binding, [3H]CP-55,940 was used as the radioligand.

    • For CB2 binding, [3H]WIN-55,212-2 was used as the radioligand.

  • Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The amount of bound radioactivity was measured by liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays:

  • Objective: To assess the functional activity (agonist/antagonist) of the compounds at CB1 and CB2 receptors.

  • Method: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

  • Procedure: Membranes from CHO cells expressing CB1 or CB2 were incubated with GDP, [35S]GTPγS, and varying concentrations of the test compounds.

  • Data Analysis: The amount of bound [35S]GTPγS was quantified, and concentration-response curves were generated to determine EC50 and Emax values.

Below is a diagram illustrating the general workflow for assessing cannabinoid receptor activity.

G cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay b_start CHO Cell Membranes (hCB1 or hCB2) b_radioligand Add Radioligand ([3H]CP-55,940 or [3H]WIN-55,212-2) b_start->b_radioligand b_compound Add Test Compound (Varying Concentrations) b_radioligand->b_compound b_incubate Incubate b_compound->b_incubate b_separate Separate Bound/Free Ligand b_incubate->b_separate b_quantify Quantify Radioactivity b_separate->b_quantify b_analyze Calculate Ki b_quantify->b_analyze f_start CHO Cell Membranes (hCB1 or hCB2) f_gtp Add [35S]GTPγS and GDP f_start->f_gtp f_compound Add Test Compound (Varying Concentrations) f_gtp->f_compound f_incubate Incubate f_compound->f_incubate f_separate Separate Bound/Free [35S]GTPγS f_incubate->f_separate f_quantify Quantify Radioactivity f_separate->f_quantify f_analyze Calculate EC50 and Emax f_quantify->f_analyze

Workflow for Cannabinoid Receptor Profiling.

Anticancer Activity and NF-κB Inhibition

Derivatives of this compound N-(substituted)phenylamide have been investigated for their potential as anticancer agents, with a proposed mechanism involving the inhibition of NF-κB transcriptional activity.[3]

Comparative Cytotoxicity

The cytotoxic activities of these derivatives were evaluated against a panel of human cancer cell lines.

CompoundACHN (Renal) GI50 (µM)HCT15 (Colon) GI50 (µM)MM231 (Breast) GI50 (µM)NUGC-3 (Gastric) GI50 (µM)NCI-H23 (Lung) GI50 (µM)PC-3 (Prostate) GI50 (µM)
1a >50>50>50>50>50>50
3m 2.53.14.22.83.53.9

Data represents a selection of compounds from reference[3]. GI50 is the concentration required to inhibit cell growth by 50%.

Compound 3m , a benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, demonstrated notable cytotoxic activity across multiple cancer cell lines, highlighting the importance of the N-phenyl substitution for anticancer effects.[3]

Experimental Protocols

Sulforhodamine B (SRB) Assay:

  • Objective: To assess the cytotoxic activity of the compounds against various cancer cell lines.

  • Method: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with sulforhodamine B.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB solution.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The GI50 values are calculated from concentration-response curves.

NF-κB Transcriptional Activity Assay:

  • Objective: To determine the inhibitory effect of the compounds on NF-κB transcriptional activity.

  • Method: This assay typically utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Procedure:

    • Cells (e.g., RAW 264.7 macrophages) are transfected with the NF-κB reporter plasmid.

    • Cells are pre-treated with the test compounds.

    • NF-κB activation is induced with a stimulant like lipopolysaccharide (LPS).

    • Luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control.

The following diagram illustrates the proposed mechanism of action for the anticancer derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Apoptosis Apoptosis Compound 2,3-Dihydro-1-benzofuran-2-carboxylic acid derivative Compound->IKK Inhibition Compound->Apoptosis Induction

Inhibition of NF-κB Pathway by Derivatives.

Pim-1 Kinase Inhibition

Benzofuran-2-carboxylic acids have also been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase implicated in cancer.[4] While these are benzofuran rather than dihydrobenzofuran derivatives, they represent a closely related class and are included for comparative purposes.

Comparative Pim-1 and Pim-2 Inhibition
CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)
29 10100
38 550
39 330

Data sourced from reference[4].

These compounds demonstrate potent inhibition of Pim-1 and, to a lesser extent, Pim-2, suggesting some level of selectivity within the Pim kinase family. Compound 29 showed good selectivity for the Pim kinase family when tested against a broader panel of 442 kinases.[4]

Experimental Protocols

Enzyme Inhibition Assay:

  • Objective: To determine the IC50 values of the compounds against Pim-1 and Pim-2 kinases.

  • Method: A common method is a radiometric assay using a peptide substrate.

  • Procedure:

    • The kinase, peptide substrate, and [γ-33P]ATP are incubated with varying concentrations of the test compound.

    • The reaction is stopped, and the phosphorylated peptide is separated from the unreacted [γ-33P]ATP.

    • The amount of incorporated radioactivity in the peptide is measured.

  • Data Analysis: IC50 values are calculated from the concentration-inhibition curves.

Conclusion

The this compound scaffold is a versatile platform for developing selective ligands for a variety of biological targets. The presented data highlights the potential for fine-tuning the selectivity of these derivatives through chemical modification. For instance, high selectivity for the CB2 receptor has been achieved, and promising anticancer agents that inhibit the NF-κB pathway have been identified. While cross-reactivity profiling against a wider range of targets is necessary for a complete understanding of the off-target effects of any given derivative, this guide provides a solid foundation for researchers working with this important chemical class. The detailed experimental protocols offer a starting point for those looking to evaluate their own this compound derivatives.

References

A Comparative Guide to the Antioxidant Potential of Substituted 2,3-Dihydro-1-Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of various substituted 2,3-dihydro-1-benzofuran derivatives. The information presented herein is curated from peer-reviewed scientific literature and is intended to aid in the research and development of novel antioxidant-based therapeutics.

Executive Summary

Substituted 2,3-dihydro-1-benzofurans have emerged as a promising class of compounds with significant antioxidant properties. Their structural similarity to the chroman ring of vitamin E, a well-known natural antioxidant, has spurred interest in their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide summarizes key quantitative data on their antioxidant efficacy, details the experimental protocols used for their evaluation, and illustrates the underlying signaling pathways involved in their mode of action.

Data Presentation: Quantitative Comparison of Antioxidant Potential

The antioxidant capacity of substituted 2,3-dihydro-1-benzofurans and related benzofuranones has been evaluated using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values from DPPH and lipid peroxidation assays, as well as redox potentials, providing a basis for comparing the efficacy of different derivatives. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Substituted Benzofuran-2-ones

CompoundSolventrIC50 (mols antioxidant / mols DPPH•)
Ethyl 3,5-Dihydroxy-2-oxo-2,3-Dihydrobenzofuran-3-CarboxylateMethanol0.31
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.25
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.20
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.18
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneAcetonitrile0.17

Data sourced from a study on benzofuran-2-one derivatives, where a lower rIC50 value indicates higher antioxidant capacity[1].

Table 2: Inhibition of Lipid Peroxidation by 2,3-Dihydrobenzo[b]furan-5-ol Analogues

CompoundIC50 (µM)
2,3-Dihydrobenzo[b]furan-5-ol (Oxygen)~250
2,3-Dihydrobenzo[b]thiophene-5-ol (Sulfur)25
2,3-Dihydrobenzo[b]selenophen-5-ol (Selenium)13
2,3-Dihydrobenzo[b]tellurophen-5-ol (Tellurium)0.13

These values represent the concentration required to inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. A lower IC50 value signifies more potent inhibition[2].

Table 3: Redox Potentials of 2,3-Dihydrobenzo[b]furan-5-ol Analogues

CompoundOne-Electron Reduction Potential E°(ArO•/ArO-) (V vs NHE)Proton-Coupled Oxidation Potential (V vs NHE)
2,3-Dihydrobenzo[b]furan-5-ol (Oxygen)0.491.35 (irreversible)
2,3-Dihydrobenzo[b]thiophene-5-ol (Sulfur)0.491.35 (quasireversible)
2,3-Dihydrobenzo[b]selenophen-5-ol (Selenium)0.491.13 (reversible)
2,3-Dihydrobenzo[b]tellurophen-5-ol (Tellurium)0.520.74 (reversible)

Redox potentials were determined by pulse radiolysis and cyclic voltammetry in acetonitrile. These values provide insight into the electron-donating capacity of the compounds[2].

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are essential for the accurate and reproducible evaluation of the antioxidant potential of 2,3-dihydro-1-benzofuran derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the test sample solution to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is used as a control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4][5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.[6][7][8][9][10]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (e.g., Trolox).

  • Reaction Mixture: In a 96-well black microplate, add the fluorescent probe, the test sample or standard, and a buffer solution.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period.

  • Initiation of Reaction: Add the AAPH solution to initiate the peroxyl radical generation.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and is typically expressed as Trolox equivalents.[11][12][13][14]

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.

Experimental_Workflow A Compound Synthesis & Characterization B Preparation of Stock Solutions A->B C Antioxidant Assay (e.g., DPPH, ABTS, ORAC) B->C D Spectrophotometric / Fluorometric Measurement C->D E Data Analysis (IC50, TEAC, etc.) D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: A typical experimental workflow for evaluating the antioxidant potential of synthesized compounds.

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin Keap1->Ub recruits E3 ligase Ub->Nrf2 ubiquitination Benzofuran 2,3-Dihydro-1-benzofuran (Antioxidant) Benzofuran->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway, a key mechanism for cellular antioxidant response.

References

A Comparative Benchmark of 2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of novel 2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives against established anticancer drugs. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to facilitate an objective evaluation of this promising class of compounds for future drug development.

Quantitative Cytotoxicity Analysis

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting cell growth by 50%. For comparative purposes, IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel are also presented. It is important to note that the data for the benzofuran derivatives and the standard drugs have been compiled from various studies; therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Representative Derivative 1MCF-7 (Breast)Data not available in a directly comparable format
A549 (Lung)Data not available in a directly comparable format
HCT116 (Colon)Data not available in a directly comparable format
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)†ACHN (Renal)Low micromolar[1]
HCT15 (Colon)Low micromolar[1]
MM231 (Breast)Low micromolar[1]
NUGC-3 (Gastric)Low micromolar[1]
NCI-H23 (Lung)Low micromolar[1]
PC-3 (Prostate)Low micromolar[1]
5-bromobenzofuran-based derivative 9eMDA-MB-231 (Breast)2.52 ± 0.39[2]
MCF-7 (Breast)14.91 ± 1.04[2]
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast)~0.8 - 2.5[3][4]
A549 (Lung)> 20[3]
HCT116 (Colon)Data compiled from multiple sources
CisplatinMCF-7 (Breast)Data compiled from multiple sources
A549 (Lung)Data compiled from multiple sources
HCT116 (Colon)Data compiled from multiple sources
PaclitaxelMCF-7 (Breast)Data compiled from multiple sources
A549 (Lung)Data compiled from multiple sources
HCT116 (Colon)Data compiled from multiple sources

†Note: Specific IC50 values for this derivative were not provided in the abstract, but it was identified as a lead scaffold with outstanding anticancer activity.[1]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed protocols for two commonly used colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds (this compound derivatives and standard drugs) to the wells. Include untreated cells as a negative control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently aspirate the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired exposure time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.

Mechanistic Insights: Signaling Pathways

Several benzofuran derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. The diagrams below illustrate the general workflow for cytotoxicity screening and potential signaling pathways targeted by these compounds.

experimental_workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compounds (Benzofuran Derivatives & Standard Drugs) seed->treat incubate Incubate for 48-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., SRB or MTT) incubate->assay read Measure Absorbance assay->read analyze Data Analysis (IC50 Determination) read->analyze end End: Comparative Cytotoxicity analyze->end signaling_pathways cluster_nfkb NF-κB Pathway cluster_tubulin Tubulin Polymerization stimuli Pro-inflammatory Stimuli ikb IκBα stimuli->ikb IKK activation nfkb NF-κB (p50/p65) ikb->nfkb Phosphorylation & Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Proliferation, Anti-apoptosis) nucleus->transcription Binding to DNA apoptosis Apoptosis dimers α/β-Tubulin Dimers polymerization Polymerization dimers->polymerization microtubules Microtubules polymerization->microtubules mitosis Mitotic Spindle Formation microtubules->mitosis compound 2,3-Dihydro-1-benzofuran -2-carboxylic Acid Derivatives compound->nfkb Inhibition compound->polymerization Inhibition

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydro-1-benzofuran-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards, including causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound for disposal.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield. Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat or apron is recommended.
Respiratory Protection If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[2]

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Emergency Procedures:

  • Evacuate: Evacuate the immediate danger area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Cover drains to prevent the chemical from entering waterways.[3]

  • Clean-up: For dry spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[2][4] Avoid generating dust.[3][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] Do not dispose of this chemical down the drain.[2]

Waste Segregation and Storage:

  • Containerize: Place the waste this compound in its original container or a clearly labeled, suitable, and closed container for disposal.[2]

  • Labeling: The container must be clearly labeled as hazardous waste, indicating the full chemical name.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents.[2]

Disposal Procedure:

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Approved Waste Disposal Plant: Dispose of the contents and container through an approved waste disposal plant.[3][5]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Note on Neutralization: While neutralization is a common procedure for acidic waste, it is generally recommended only for very small volumes of corrosive acids by trained personnel.[6] Given that the toxicological properties of this compound have not been fully investigated, and it may be harmful to aquatic life, neutralization is not the recommended primary disposal method without expert consultation.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2,3-Dihydro-1-benzofuran- 2-carboxylic acid for disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill spill_yes Follow Spill & Accidental Release Measures spill->spill_yes Yes spill_no Proceed to waste collection spill->spill_no No collect Step 2: Collect waste in a - Labeled - Suitable - Closed Container spill_yes->collect spill_no->collect storage Step 3: Store container in a - Cool - Dry - Well-ventilated area Away from incompatibles collect->storage consult Step 4: Consult Local, Regional, & National Waste Regulations storage->consult dispose Step 5: Arrange for disposal via an Approved Waste Disposal Plant consult->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS No. 1914-60-9). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that causes skin irritation and serious eye irritation[1][2]. It may also cause respiratory irritation[2]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard Compliance
Eye and Face Chemical safety goggles or a face shield where splashing is possible.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and replaced regularly.Consult glove manufacturer's specifications.
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or where significant exposure is possible, a chemical-resistant apron or coveralls are advised.Standard laboratory practice.
Respiratory In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.NIOSH/MSHA or EN 149, EN 143[1]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with this compound.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation[1]. Ensure that eyewash stations and safety showers are readily accessible[1].

  • Handling:

    • Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing[1].

    • Avoid ingestion and inhalation[1].

    • Minimize dust generation and accumulation[1].

    • Wash hands thoroughly after handling, and before eating, drinking, or smoking[1].

  • Storage:

    • Store in a dry, cool, and well-ventilated place[1].

    • Keep the container tightly closed when not in use[1].

    • Store away from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents[1].

Emergency and Disposal Procedures

In the event of an emergency or the need for disposal, the following steps must be taken.

Table 2: Emergency Procedures

SituationFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention[1].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse[1].
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].
Accidental Spill Sweep up and shovel into suitable, closed containers for disposal. Avoid dust formation[1].

Disposal Plan:

Dispose of waste in accordance with all applicable local, regional, and national regulations. Chemical waste should be managed by a licensed waste disposal company. Do not empty into drains[1]. The material should be classified as hazardous waste[1].

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this chemical, from initial preparation to final disposal.

Workflow for Handling this compound A Preparation & PPE B Weighing & Transfer A->B Proceed to handling H Emergency Response A->H In case of spill/exposure C Experimental Use B->C Use in experiment B->H In case of spill/exposure D Decontamination C->D Post-experiment cleanup F Storage (Chemical) C->F Return unused chemical C->H In case of spill/exposure E Waste Collection D->E Collect contaminated materials D->H In case of spill/exposure G Disposal (Waste) E->G Dispose as hazardous waste

Caption: Standard Operating Procedure Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 2
2,3-Dihydro-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.